molecular formula C9H11NO2 B1532825 (R)-4-(1-Aminoethyl)benzoic acid CAS No. 1108683-66-4

(R)-4-(1-Aminoethyl)benzoic acid

Cat. No.: B1532825
CAS No.: 1108683-66-4
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-ZCFIWIBFSA-N
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Description

(R)-4-(1-Aminoethyl)benzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651216
Record name 4-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108683-66-4
Record name 4-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (R)-4-(1-Aminoethyl)benzoic acid: Molecular Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of considerable importance in the pharmaceutical and fine chemical industries. Its defined stereochemistry and bifunctional nature, possessing both a primary amine and a carboxylic acid, make it a valuable intermediate for the asymmetric synthesis of a variety of bioactive molecules and complex chemical entities. This technical guide provides a comprehensive overview of the molecular structure, absolute stereochemistry, and key synthetic strategies for this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties and applications.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. This compound exemplifies a chiral intermediate where the specific (R)-configuration at the benzylic amine is crucial for the desired enantioselectivity of the final active pharmaceutical ingredient (API)[1]. This guide delves into the structural and stereochemical intricacies of this compound, providing a foundation for its effective utilization in synthesis.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group and an (R)-1-aminoethyl group at the para (4-) position.

Chemical Identity

A summary of the key identifiers and properties of this compound is presented in the table below.

PropertyValueSource(s)
IUPAC Name 4-[(1R)-1-aminoethyl]benzoic acid[2]
CAS Number 1108683-66-4[2][3][4]
Molecular Formula C₉H₁₁NO₂[2][3][4]
Molecular Weight 165.19 g/mol [2][3][4]
SMILES Notation C--INVALID-LINK--C1=CC=C(C=C1)C(O)=O[2][3]
Purity (Typical) >95-97%[3][4][5]
Storage 2-8 °C[3]
Structural Representation

The two-dimensional and three-dimensional structures of this compound are depicted below, illustrating the spatial arrangement of its atoms.

Caption: 2D structure of this compound.

Stereochemistry: The (R)-Configuration

The stereochemistry of this compound is defined by the single chiral center at the carbon atom of the ethyl group, which is bonded to the amino group, a methyl group, the phenyl ring, and a hydrogen atom. The "(R)" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment

To determine the absolute configuration, the four groups attached to the chiral center are assigned priorities based on their atomic number.

  • -NH₂ (Amino group): The nitrogen atom has a higher atomic number than the carbon atoms, so it receives the highest priority (1).

  • -C₆H₄COOH (Carboxyphenyl group): The carbon atom of the phenyl ring is attached to other carbons, giving it a higher priority than the methyl group's carbon, which is attached to hydrogens. This group gets priority (2).

  • -CH₃ (Methyl group): The carbon atom is attached to three hydrogen atoms, giving it the third priority (3).

  • -H (Hydrogen): The hydrogen atom has the lowest atomic number and thus the lowest priority (4).

With the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, confirming the (R)-configuration .

CIP_Priority CIP Priority Assignment for (R)-Configuration C_chiral C N N Priority 1 C_chiral->N C_phenyl C₆H₄COOH Priority 2 C_chiral->C_phenyl C_methyl CH₃ Priority 3 C_chiral->C_methyl H H Priority 4 (away) C_chiral->H N->p1 Clockwise = (R) C_phenyl->p2 Clockwise = (R) C_methyl->p3 Clockwise = (R) p1->C_phenyl Clockwise = (R) p2->C_methyl Clockwise = (R) p3->N Clockwise = (R)

Caption: Cahn-Ingold-Prelog priority assignment.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and the resolution of a racemic mixture. The choice of method often depends on factors such as cost, scalability, and desired enantiomeric purity.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common approach involves the enantioselective reduction of a prochiral ketone precursor, such as 4-acetylbenzoic acid or its esters[6].

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a suitable precursor.

asymmetric_synthesis_workflow start Start: 4-Acetylbenzoic Acid Ester step1 Asymmetric Transfer Hydrogenation - Chiral Catalyst (e.g., Ru-based) - Hydrogen Source (e.g., Formic acid/Triethylamine) start->step1 intermediate1 Chiral 4-(1-Hydroxyethyl)benzoic Acid Ester step1->intermediate1 step2 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) intermediate1->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Nucleophilic Substitution - Azide Source (e.g., NaN₃) intermediate2->step3 intermediate3 Azide Intermediate step3->intermediate3 step4 Reduction of Azide intermediate3->step4 step5 Ester Hydrolysis step4->step5 end Final Product: This compound step5->end

Caption: Asymmetric synthesis workflow example.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the 4-acetylbenzoic acid ester in an appropriate solvent.

  • Catalyst and Hydrogen Source: Add a chiral catalyst (e.g., a ruthenium-based complex) and a hydrogen source (e.g., a mixture of formic acid and triethylamine).

  • Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like TLC or HPLC.

  • Work-up and Isolation: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent and purify the resulting chiral alcohol, for instance, by column chromatography.

  • Hydroxyl Group Activation: Convert the hydroxyl group of the chiral alcohol into a good leaving group (e.g., a mesylate or tosylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base.

  • Nucleophilic Substitution: Displace the leaving group with an azide source, such as sodium azide, to form the corresponding azide intermediate.

  • Azide Reduction: Reduce the azide group to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation or Staudinger reaction).

  • Ester Hydrolysis: Hydrolyze the ester group to the carboxylic acid under acidic or basic conditions to yield the final product.

  • Purification: Purify the final product by crystallization or chromatography to obtain the desired enantiomeric purity.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 4-(1-aminoethyl)benzoic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent[7].

  • Salt Formation: Dissolve the racemic 4-(1-aminoethyl)benzoic acid in a suitable solvent and add a stoichiometric amount of a chiral resolving agent (e.g., tartaric acid or a chiral amine)[7].

  • Crystallization: Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will typically crystallize preferentially.

  • Separation: Separate the crystallized diastereomeric salt by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer.

  • Extraction and Purification: Extract the enantiomerically enriched product and purify it further, if necessary, to achieve the desired level of enantiomeric excess.

Analytical Characterization

The identity, purity, and enantiomeric excess of this compound must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of the final product[1].

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -NH₂, aromatic C-H).

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its bifunctional nature allows it to be readily incorporated into larger molecules through amide bond formation and other chemical transformations[8]. The presence of the chiral amine is often essential for the specific interactions with biological targets, such as enzymes or receptors. This compound and its derivatives are valuable intermediates in the development of drugs for a range of therapeutic areas, including neurological disorders[1]. The benzyloxycarbonyl (Cbz) protected form of this molecule is also utilized in peptide coupling and solid-phase synthesis due to the controlled reactivity of the amine[9].

Conclusion

This compound is a cornerstone chiral intermediate for the pharmaceutical industry. A thorough understanding of its molecular structure, stereochemistry, and synthetic pathways is paramount for its effective application in the development of new chemical entities. The choice between asymmetric synthesis and chiral resolution will depend on the specific requirements of the project, including scale, cost, and purity. Rigorous analytical characterization is essential to ensure the quality and enantiomeric integrity of this critical building block.

References

An In-depth Technical Guide to (R)-4-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry, featuring a primary amine at the (R)-configured chiral center and a carboxylic acid on a benzene ring, makes it a valuable intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthetic approach, and its applications in drug discovery, tailored for researchers and drug development professionals.

Chemical Identity and Descriptors

Precise identification is paramount in chemical synthesis and regulatory documentation. This compound is classified by a variety of nomenclature and registry systems. The authoritative IUPAC name is 4-[(1R)-1-aminoethyl]benzoic acid [1]. The "(R)" designation specifies the absolute stereochemistry at the chiral carbon of the ethyl substituent, which is critical for its biological interactions in downstream applications.

A comprehensive list of its identifiers is summarized below for unambiguous reference in research and procurement.

Identifier TypeValueSource
IUPAC Name 4-[(1R)-1-aminoethyl]benzoic acidPubChem[1]
CAS Number 1108683-66-4PubChem[1], ChemShuttle[2]
PubChem CID 28286488PubChem[1]
Molecular Formula C₉H₁₁NO₂PubChem[1]
InChI InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1PubChem[1]
InChIKey NDMBVGSUFFPAFE-ZCFIWIBFSA-NPubChem[1]
Canonical SMILES C--INVALID-LINK--NPubChem[1]
Synonyms (R)-4-(1-AMINO-ETHYL)-BENZOIC ACID, MFCD06761798PubChem[1]

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Caption: Relationship between common name and key chemical identifiers.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. These computed properties provide essential data for experimental design.

PropertyValueUnitSource
Molecular Weight 165.19 g/mol PubChem[1]
Monoisotopic Mass 165.078978594DaPubChem[1]
XLogP3 -1.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Polar Surface Area 63.3ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Characterization

The enantioselective synthesis of this compound is critical for its utility. A common and effective strategy is the asymmetric reductive amination of a prochiral ketone, which allows for the direct installation of the chiral amine center.

Causality of Experimental Choice:

  • Starting Material: 4-Acetylbenzoic acid is selected as the prochiral ketone precursor due to its commercial availability and the presence of the required carbon skeleton.

  • Chiral Control: A chiral catalyst or a chiral auxiliary is employed to direct the stereochemical outcome of the imine reduction, ensuring the formation of the desired (R)-enantiomer with high enantiomeric excess (ee).

  • Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or a hydrogenation protocol is used to reduce the intermediate imine to the amine without affecting the carboxylic acid or the aromatic ring.

Experimental Protocol: Asymmetric Reductive Amination

This protocol outlines a general, reliable procedure. Note: Specific catalysts, reagents, and conditions may require optimization for yield and enantioselectivity.

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) and stir until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.

    • Stir the mixture at room temperature for 2-4 hours to form the corresponding imine in situ.

  • Asymmetric Reduction:

    • To the reaction mixture, add a chiral catalyst (e.g., a BINAP-ruthenium complex or a chiral phosphate catalyst) under an inert atmosphere (N₂ or Ar).

    • Introduce a suitable reducing agent. For catalytic transfer hydrogenation, a hydrogen source like formic acid/triethylamine is used. For direct hydrogenation, the reaction is placed under an atmosphere of H₂ gas.

    • The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is redissolved in water, and the pH is adjusted to ~11 using 1M NaOH to deprotonate the ammonium salt.

    • The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (approx. pH 6-7) to precipitate the product.

    • The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

  • Characterization & Quality Control:

    • Purity: Assessed by HPLC.

    • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Enantiomeric Excess (ee): Determined by chiral HPLC, comparing the peak areas of the (R) and (S) enantiomers. A high ee (>98%) is crucial for pharmaceutical applications.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

Chirality is a cornerstone of modern pharmacology, as different enantiomers of a drug can have vastly different efficacy and toxicity profiles[3]. Chiral building blocks like this compound are therefore indispensable.

  • Scaffold for Chiral Ligands: The primary amine and carboxylic acid groups provide two points for chemical modification, making it an ideal scaffold. The stereodefined amine is often crucial for specific interactions with biological targets like enzymes or receptors.

  • Intermediate for APIs: This molecule serves as a key intermediate in the multi-step synthesis of various pharmaceutical compounds. Its structure is incorporated into larger molecules designed to treat a range of conditions. For instance, derivatives of aminobenzoic acid are explored for their potential as cholinesterase inhibitors for Alzheimer's disease, as well as for anticancer, antibacterial, and anti-inflammatory applications[4][5][6].

  • Peptidomimetics: The amino acid-like structure allows it to be used in the design of peptidomimetics, where it can replace natural amino acids to create more stable and potent drug candidates.

The use of the specific (R)-enantiomer is a deliberate choice to optimize drug-target interactions, enhance potency, and reduce potential off-target effects that could be caused by the (S)-enantiomer[3].

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container[2].

Refer to the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.

Conclusion

This compound is a high-value chiral intermediate whose precise stereochemical and structural features are leveraged in the synthesis of advanced pharmaceutical agents. A thorough understanding of its identifiers, properties, and synthetic methodologies is essential for its effective application in research and development. The asymmetric synthesis route, primarily through reductive amination, provides a reliable method for its production with the high enantiomeric purity required for pharmaceutical use. Its role as a foundational building block underscores the continuing importance of chiral chemistry in the pursuit of safer and more effective medicines.

References

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-(1-Aminoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-(1-Aminoethyl)benzoic acid is a chiral building block of significant interest in the pharmaceutical industry. Its defined stereochemistry makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic methodologies, including asymmetric reductive amination and biocatalytic approaches, while also detailing the critical analytical techniques for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices, providing a framework for robust and reproducible results.

Introduction: The Significance of Chiral Amines in Drug Development

Chirality is a fundamental concept in medicinal chemistry, profoundly influencing the pharmacological and toxicological profiles of drug molecules. Enantiomers of a chiral drug can exhibit significantly different activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.

This compound belongs to the class of chiral primary amines, which are ubiquitous structural motifs in a vast array of pharmaceuticals. The para-substituted benzoic acid moiety provides a versatile scaffold for further chemical modifications, making this compound a highly valuable starting material for the synthesis of complex molecular architectures. Its applications span various therapeutic areas, underscoring the importance of reliable and efficient methods for its synthesis and characterization.

Strategic Synthesis of this compound

The primary challenge in synthesizing this compound lies in the stereoselective introduction of the amine group. Two principal strategies have emerged as effective solutions: asymmetric reductive amination and biocatalysis.

Asymmetric Reductive Amination: A Chemocatalytic Approach

Asymmetric reductive amination is a powerful and widely employed method for the synthesis of chiral amines from prochiral ketones.[1] This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ reduction of the resulting imine intermediate by a chiral catalyst and a reducing agent.[2]

The logical retrosynthetic pathway for this compound identifies 4-acetylbenzoic acid as the readily available starting material.

Retrosynthesis Target This compound Intermediate Imine Intermediate Target->Intermediate Asymmetric Reduction StartingMaterial 4-Acetylbenzoic Acid + Amine Source Intermediate->StartingMaterial Condensation

Caption: Retrosynthetic analysis of this compound.

A common approach involves the use of a chiral transition metal catalyst, such as those based on iridium or rhodium, in combination with a suitable chiral ligand and a hydrogen source.[3]

Materials:

  • 4-Acetylbenzoic acid

  • Ammonium acetate (or other ammonia source)

  • Chiral catalyst (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand)

  • Reducing agent (e.g., H₂, NaBH(OAc)₃)[4]

  • Anhydrous solvent (e.g., methanol, dichloroethane)[3]

  • Acidic co-catalyst (optional, e.g., acetic acid)[4]

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylbenzoic acid and the ammonium source.

  • Add the anhydrous solvent and stir until all solids are dissolved.

  • In a separate vial, prepare the chiral catalyst by mixing the metal precursor and the chiral ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • If using gaseous hydrogen, purge the reaction vessel with H₂ and maintain a positive pressure. If using a chemical reductant, add it portion-wise to the reaction mixture.

  • Stir the reaction at the designated temperature for the specified time, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction carefully (e.g., with water or a buffer solution).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the deactivation of the often air-sensitive catalysts.

  • Anhydrous Solvents: Water can interfere with the formation of the imine intermediate and may also deactivate certain catalysts and reducing agents.

  • Chiral Catalyst: The combination of the metal center and the chiral ligand creates a chiral environment that directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one enantiomer.

  • Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing potential side reactions or racemization.

Biocatalytic Synthesis: The Green Chemistry Alternative

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds.[5] Enzymes, such as transaminases, offer exquisite stereoselectivity under mild reaction conditions.[6]

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine.[7] The use of ω-transaminases is particularly advantageous as they can accept a broad range of substrates.[8][9]

Biocatalysis Ketone 4-Acetylbenzoic Acid Enzyme ω-Transaminase (R-selective) Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product This compound Enzyme->Product Byproduct Acetone Enzyme->Byproduct

Caption: Biocatalytic synthesis using an ω-transaminase.

Materials:

  • 4-Acetylbenzoic acid

  • (R)-selective ω-transaminase

  • Amine donor (e.g., isopropylamine, D-alanine)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic co-solvent (optional, e.g., DMSO)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the PLP cofactor.

  • Add the amine donor to the buffer solution.

  • Add the ω-transaminase enzyme and stir gently to dissolve.

  • Dissolve the 4-acetylbenzoic acid in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.

  • Maintain the reaction at the optimal temperature and pH for the chosen enzyme, with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Once the reaction has reached the desired conversion, terminate the reaction by adding a quenching agent or by adjusting the pH.

  • Remove the enzyme by centrifugation or filtration.

  • Extract the product from the aqueous phase using an appropriate organic solvent.

  • Purify the product as described in the chemocatalytic method.

Causality of Experimental Choices:

  • Enzyme Selection: The choice of a specific (R)-selective ω-transaminase is critical for achieving high enantioselectivity.

  • Amine Donor: The amine donor serves as the source of the amino group and its selection can influence the reaction equilibrium and rate.

  • PLP Cofactor: Pyridoxal-5'-phosphate is an essential cofactor for most transaminases, participating directly in the catalytic cycle.

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. Operating outside these ranges can lead to denaturation and loss of function.

  • Co-solvent: An organic co-solvent may be necessary to improve the solubility of the substrate, but its concentration must be carefully controlled to avoid denaturing the enzyme.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.[10][11]

Expected ¹H NMR Data (in DMSO-d₆): [10]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.8-8.0d2HAr-H (ortho to -COOH)
~7.4-7.6d2HAr-H (ortho to -CH(NH₂)CH₃)
~4.2q1H-CH(NH₂)CH₃
~2.0-3.0br s2H-NH₂
~1.4d3H-CH(NH₂)CH₃

Expected ¹³C NMR Data (in DMSO-d₆): [11]

Chemical Shift (ppm)Assignment
~167-COOH
~148Ar-C (ipso to -CH(NH₂)CH₃)
~130Ar-C (ipso to -COOH)
~129Ar-CH (ortho to -COOH)
~126Ar-CH (ortho to -CH(NH₂)CH₃)
~50-CH(NH₂)CH₃
~22-CH(NH₂)CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.[12][13]

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).

  • Loss of -CH₃: A fragment at M-15.

  • Loss of -COOH: A fragment at M-45.

  • Loss of -CH(NH₂)CH₃: A fragment corresponding to the benzoic acid cation.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16]

Expected Characteristic IR Absorptions: [14][15][16]

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretch (amine)
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic ring)
~1300-1200C-N stretch (amine)
Chromatographic Analysis

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[1][17] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[18][19]

General Chiral HPLC Method Development:

  • Column Selection: A variety of chiral stationary phases are commercially available, based on polysaccharides, proteins, or synthetic polymers. Screening several columns with different selectivities is often necessary to achieve optimal separation.

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), is adjusted to optimize resolution and analysis time.[17]

  • Additive Selection: For acidic or basic analytes, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can improve peak shape and resolution.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSP)

Procedure:

  • Prepare a standard solution of the synthesized this compound in the mobile phase.

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers (if a racemic standard is available for comparison).

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Conclusion

The synthesis and characterization of this compound are critical steps in the development of numerous pharmaceuticals. This guide has outlined two robust synthetic strategies, asymmetric reductive amination and biocatalysis, providing detailed experimental frameworks and highlighting the rationale behind key procedural choices. Furthermore, a comprehensive analytical workflow has been presented to ensure the structural integrity and enantiomeric purity of the final product. By integrating these methodologies, researchers and drug development professionals can confidently and efficiently produce and validate this important chiral building block, paving the way for the discovery and manufacture of novel therapeutics.

References

Spectroscopic Data for (R)-4-(1-Aminoethyl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-4-(1-Aminoethyl)benzoic acid is a chiral aromatic amino acid of significant interest in pharmaceutical research and development. Its specific stereochemistry and functional groups—a carboxylic acid, a primary amine, and a chiral center—make it a valuable building block in the synthesis of complex molecular architectures. Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of downstream products. This guide provides a detailed exploration of the key spectroscopic techniques used to elucidate and confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind the expected spectral data are discussed, drawing on established knowledge of analogous compounds to provide a robust analytical framework.

The molecular structure of this compound is presented below, with key atomic numbering that will be referenced throughout this guide.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Predicted ¹H NMR Spectroscopic Data

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the amine protons. The exact chemical shifts can be influenced by the solvent and pH due to the presence of both acidic (carboxylic acid) and basic (amine) functional groups. The data presented here is predicted for a standard deuterated solvent such as DMSO-d₆.

Proton(s) Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constant (J) Hz Integration
-COOH~12.0 - 13.0Singlet (broad)-1H
Ar-H (ortho to -COOH)~7.8 - 8.0Doublet~8.02H
Ar-H (ortho to -CH(NH₂)CH₃)~7.3 - 7.5Doublet~8.02H
-CH(NH₂)CH₃~4.1 - 4.3Quartet~7.01H
-NH₂~1.8 - 2.5Singlet (broad)-2H
-CH(NH₂)CH₃~1.3 - 1.5Doublet~7.03H
Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures. The aromatic protons are expected to be split into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear further downfield compared to the protons ortho to the aminoethyl group. The methine proton of the ethyl group is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons will appear as a doublet, coupled to the single methine proton. The protons of the carboxylic acid and amine groups are exchangeable and will likely appear as broad singlets; their chemical shifts are highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ) ppm
-C OOH~167 - 170
Ar-C (ipso, attached to -COOH)~130 - 135
Ar-C (ipso, attached to -CH(NH₂)CH₃)~145 - 150
Ar-C (ortho to -COOH)~128 - 130
Ar-C (ortho to -CH(NH₂)CH₃)~126 - 128
-C H(NH₂)CH₃~50 - 55
-CH(NH₂) C H₃~20 - 25
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically above 165 ppm.[1] The aromatic region will show four distinct signals for the six carbons due to the symmetry of the para-substituted ring. The two ipso-carbons (attached to the substituents) will have different chemical shifts, as will the two pairs of ortho-carbons. The aliphatic region will contain two signals corresponding to the methine and methyl carbons of the aminoethyl group. The chemical shifts of these carbons are influenced by the electronegativity of the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

    • Process the data similarly to the ¹H NMR spectrum.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectroscopic Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H stretch (Amine)3200 - 3500Medium, often two bands
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=C stretch (Aromatic)1600 - 1620 and 1475 - 1525Medium to Strong
N-H bend (Amine)1550 - 1650Medium
C-O stretch (Carboxylic Acid)1210 - 1320Strong
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The most prominent feature of the carboxylic acid will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding.[2] The sharp and intense C=O stretching vibration will appear around 1700 cm⁻¹. The primary amine will show N-H stretching vibrations in the 3200-3500 cm⁻¹ region, which may be partially obscured by the broad O-H band. The aromatic ring will give rise to C=C stretching bands in the 1475-1620 cm⁻¹ region. The presence of both the broad O-H and the sharp C=O bands is a strong indicator of a carboxylic acid functionality.

Experimental Protocol for IR Data Acquisition (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data
Ion Predicted m/z Interpretation
[M+H]⁺166.08Molecular ion (protonated)
[M]⁺˙165.08Molecular ion (radical cation)
[M-CH₃]⁺150.06Loss of a methyl radical
[M-COOH]⁺120.08Loss of the carboxyl group
[C₇H₇O₂]⁺121.04Benzoic acid fragment
[C₈H₁₀N]⁺120.08Fragment from cleavage of the C-C bond next to the ring
Interpretation of the Mass Spectrum

The molecular weight of this compound is 165.19 g/mol .[3] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 166.08 is expected to be the base peak. In electron ionization (EI), the molecular ion [M]⁺˙ at m/z 165.08 should be observable. Common fragmentation pathways would include the loss of the methyl group to give a fragment at m/z 150, or the loss of the entire aminoethyl side chain. A significant peak at m/z 120 would correspond to the loss of the carboxylic acid group. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the electrospray source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

MS_Fragmentation M [C₉H₁₁NO₂]⁺˙ m/z = 165 frag1 [C₈H₈NO₂]⁺ m/z = 150 M->frag1 - •CH₃ frag2 [C₈H₁₀N]⁺ m/z = 120 M->frag2 - •COOH

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on fundamental principles and comparison with closely related molecules, offers a robust framework for researchers and scientists in the field of drug development. The detailed experimental protocols provided herein serve as a practical guide for obtaining high-quality spectroscopic data for this important chiral building block.

References

A Technical Guide to Chiral 4-(1-Aminoethyl)benzoate Derivatives: Synthesis, Resolution, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral 4-(1-aminoethyl)benzoate derivatives represent a critical class of molecules in modern organic synthesis, particularly within medicinal chemistry and materials science.[1] The stereocenter at the benzylic amine is a key structural feature that profoundly influences the biological activity and material properties of the final products.[2] This technical guide provides a comprehensive overview of the primary synthetic strategies, including asymmetric synthesis and chiral resolution, for obtaining these enantiomerically pure compounds. It details field-proven methodologies, explains the causal relationships behind experimental choices, and explores the significant applications of these versatile chiral building blocks.

Introduction: The Significance of Chirality in 4-(1-Aminoethyl)benzoate Scaffolds

Chirality is a fundamental principle in drug design and development, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets.[2][3][4] For molecules like 4-(1-aminoethyl)benzoate derivatives, the amine-bearing stereocenter is paramount. These compounds serve as valuable intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs), where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.[2][3] The benzoate moiety provides a versatile handle for further chemical modification, making this scaffold particularly attractive for constructing libraries of potential drug candidates.

Core Synthetic Strategies

The synthesis of enantiomerically pure 4-(1-aminoethyl)benzoate derivatives is primarily achieved through two distinct strategic approaches: direct asymmetric synthesis to favor the formation of one enantiomer, or the resolution of a racemic mixture.[1]

Asymmetric Synthesis: Building Chirality Directly

Asymmetric synthesis offers an elegant and often more atom-economical approach to producing the desired chiral amine.[5] A prevalent strategy involves the enantioselective reduction of a prochiral ketone precursor, such as an ester of 4-acetylbenzoic acid.[1][6]

This method stands as one of the most efficient for generating chiral alcohols, which are key intermediates that can be subsequently converted to the desired amine.[6][7][8] The process relies on a transition metal catalyst, typically Ruthenium or Rhodium, coordinated to a chiral ligand.[9][10] This chiral complex creates a stereically defined environment that directs the addition of hydrogen (from H₂ gas or a hydrogen donor like formic acid/isopropanol) to one face of the ketone, producing the alcohol in high enantiomeric excess (ee).[6][11]

Causality Behind Experimental Design:

  • Choice of Metal: Ruthenium and Rhodium are favored for their high catalytic activity and tolerance of various functional groups.[9][10]

  • Chiral Ligand: The ligand is the heart of the asymmetric induction.[12] Ligands like BINAP or chiral diamines create a C₂-symmetric environment that effectively differentiates the two faces of the prochiral ketone.[13] The specific ligand choice is often empirically determined to maximize enantioselectivity for the given substrate.

  • Hydrogen Source: Transfer hydrogenation using formic acid or isopropanol is often operationally simpler and safer than using high-pressure hydrogen gas, making it a common choice in many laboratory settings.[6]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Ethyl 4-Acetylbenzoate

This protocol is a representative example based on established principles of asymmetric ketone reduction.[6][14]

  • Inert Atmosphere: To a dried Schlenk flask, add the chiral catalyst (e.g., Ru(II)-TsDPEN complex) (0.5-1 mol%). The flask is purged with argon or nitrogen to prevent catalyst oxidation.

  • Solvent and Reagents: Add an azeotropic mixture of formic acid and triethylamine (5:2 ratio) as the hydrogen source and solvent.

  • Substrate Addition: Dissolve ethyl 4-acetylbenzoate (1.0 equivalent) in the solvent and add it to the flask.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral alcohol, ethyl 4-(1-hydroxyethyl)benzoate, by column chromatography.

Once the enantiopure alcohol is obtained, it is converted to the amine. This is typically a two-step process to ensure retention of the stereochemical configuration.

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It is first activated by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The activated intermediate is then treated with an amine source. A common, safe, and effective method is to use sodium azide (NaN₃) to form an azide intermediate. The azide is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C). This Sₙ2 reaction proceeds with an inversion of stereochemistry.

Workflow Diagram: Asymmetric Synthesis Route

G cluster_prep Preparation of Chiral Intermediate cluster_conversion Conversion to Amine A Ethyl 4-Acetylbenzoate (Prochiral Ketone) B Chiral Ethyl 4-(1-hydroxyethyl)benzoate A->B  Asymmetric Transfer  Hydrogenation  (e.g., Ru-Catalyst) C Activated Intermediate (e.g., Mesylate/Tosylate) B->C  Activation  (e.g., MsCl, TEA) D Azide Intermediate C->D  Nucleophilic Substitution  (NaN3) E Chiral Ethyl 4-(1-aminoethyl)benzoate D->E  Reduction  (e.g., H2/Pd-C)

Chiral Resolution: Separating Enantiomers

Resolution is a classical and highly effective method for obtaining enantiomerically pure compounds.[15] This approach begins with the synthesis of a racemic mixture of the 4-(1-aminoethyl)benzoate derivative, which is then separated into its constituent enantiomers.

Enzymatic kinetic resolution is a powerful and widely used technique that leverages the high stereoselectivity of enzymes, most commonly lipases.[16][17][18] In a typical EKR of a racemic amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[19][20][21]

Causality Behind Experimental Design:

  • Enzyme Choice: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are robust, commercially available, and highly enantioselective for a broad range of substrates.[16][22]

  • Acyl Donor: An acyl donor, such as ethyl acetate or vinyl acetate, is required for the acylation reaction.[16][17] Vinyl acetate is often preferred as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.

  • Solvent: The reaction is typically performed in a non-polar organic solvent like hexane or toluene to maintain enzyme activity.[17]

The primary drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[17] However, the unreacted enantiomer can be recovered, and the acylated product can be hydrolyzed back to the amine, providing access to both enantiomers.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 4-(1-aminoethyl)benzoate

This protocol is adapted from general procedures for the enzymatic resolution of chiral amines.[16][17][21]

  • Setup: In a flask, dissolve racemic ethyl 4-(1-aminoethyl)benzoate (1.0 equivalent) in an anhydrous organic solvent (e.g., n-hexane).

  • Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-40 mg/mL).

  • Reaction: Shake the suspension at a controlled temperature (e.g., 30-60 °C) on an orbital shaker.[22]

  • Monitoring: Monitor the reaction by chiral HPLC to track the conversion and the enantiomeric excess of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Separation: Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled). The filtrate contains the unreacted (S)-amine and the acylated (R)-amide (assuming the enzyme is R-selective).

  • Purification: Separate the unreacted amine from the amide by column chromatography or acid-base extraction. The amide can then be hydrolyzed under acidic or basic conditions to yield the other enantiopure amine.

Characterization and Analysis

Confirming the enantiomeric purity and absolute configuration is a critical step.

TechniquePurposeKey Insights
Chiral HPLC/GC Quantify enantiomeric excess (ee).Provides a precise ratio of the two enantiomers by separating them on a chiral stationary phase.[17]
NMR Spectroscopy Structural elucidation.Confirms the chemical structure. Using chiral solvating agents can sometimes allow for the differentiation of enantiomers.
Polarimetry Determine optical rotation.Measures the direction ([α]D) in which the enantiopure compound rotates plane-polarized light, which can be compared to literature values.
X-ray Crystallography Determine absolute configuration.Provides unambiguous proof of the three-dimensional structure and absolute stereochemistry, especially when a suitable crystal can be formed.

Applications in Drug Development and Catalysis

Chiral 4-(1-aminoethyl)benzoate derivatives are not end products but crucial building blocks. Their value lies in providing a stereochemically defined scaffold for constructing more complex molecules.[2]

  • Pharmaceutical Intermediates: These compounds are key precursors for APIs targeting a range of conditions, including neurological disorders.[2][3] The arylethylamine motif is prevalent in many bioactive molecules.[23] For example, they can serve as foundational fragments for synthesizing cholinesterase inhibitors used in the treatment of Alzheimer's disease.[2]

  • Chiral Auxiliaries and Ligands: The amine functionality can be used to direct the stereochemical outcome of subsequent reactions, acting as a chiral auxiliary.[24] Furthermore, these molecules can be elaborated into more complex chiral ligands for use in asymmetric catalysis, helping to create other valuable chiral molecules.[11][12][25]

Diagram: Role in Asymmetric Synthesis

G A Chiral 4-(1-aminoethyl) benzoate Derivative B Further Synthetic Steps A->B  Building Block D Chiral Ligand Synthesis A->D C Active Pharmaceutical Ingredient (API) B->C E Asymmetric Catalysis D->E

Conclusion and Future Outlook

The synthesis of enantiopure 4-(1-aminoethyl)benzoate derivatives is a well-established yet continually evolving field. While both asymmetric synthesis and enzymatic resolution provide robust and reliable pathways, the choice of method depends on factors such as scale, cost, and the desired enantiomer. Asymmetric hydrogenation offers a direct and efficient route, while enzymatic resolution provides access to both enantiomers with high fidelity. The continued development of more active and selective catalysts for both hydrogenation and enzymatic processes will further enhance the accessibility of these vital chiral building blocks, empowering researchers in their pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide on the Solubility and Stability of (R)-4-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Pre-formulation Landscape of a Chiral Intermediate

To the researchers, scientists, and drug development professionals delving into the potential of (R)-4-(1-Aminoethyl)benzoic acid, this guide serves as a comprehensive resource for understanding its core physicochemical properties. As a chiral building block, its utility in the synthesis of complex active pharmaceutical ingredients (APIs) is significant.[] A thorough grasp of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality of the final drug substance. This document provides not only a theoretical framework for the anticipated behavior of this compound, based on its structural similarity to other aminobenzoic acids, but also detailed, field-proven protocols for the empirical determination of these critical parameters. Every recommendation and protocol herein is designed to be a self-validating system, ensuring scientific rigor and trustworthy data generation.

Physicochemical Properties: A Predictive Overview

This compound is a chiral molecule featuring both a basic amino group and an acidic carboxylic acid group attached to a benzene ring. This amphoteric nature is central to its solubility and stability characteristics.

Structural and Stereochemical Information:

The molecule possesses a stereocenter at the carbon atom of the ethyl group bonded to the amino group, with the (R)-configuration being crucial for its intended use in stereoselective syntheses.[]

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Molecular Weight: 165.19 g/mol [2]

  • Predicted LogP: -1.1 (indicating a preference for hydrophilic environments)[2]

Anticipated Zwitterionic Behavior:

Similar to other amino acids, this compound is expected to exist as a zwitterion in aqueous solutions over a certain pH range, where the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). However, unlike simple aliphatic amino acids, the resonance effect of the benzene ring in aminobenzoic acids can influence the extent of zwitterion formation.[3][4] It is crucial to experimentally determine the isoelectric point (pI) to understand the pH at which the molecule has a net-zero charge, as this often corresponds to the point of minimum solubility in aqueous media.

Solubility Profiling: A Cornerstone of Developability

A comprehensive understanding of the solubility of this compound in various solvent systems is critical for its application in synthesis, purification, and formulation.

Predicted Solubility Characteristics

Based on its structure and the properties of related compounds like 4-aminobenzoic acid (PABA), we can predict the following solubility trends:

  • Aqueous Solubility: Due to its polar functional groups and potential for zwitterion formation, moderate aqueous solubility is anticipated. This solubility is expected to be highly pH-dependent.[5]

  • Organic Solvent Solubility: Solubility is likely to be higher in polar organic solvents such as methanol, ethanol, and DMSO, and lower in nonpolar solvents like hexane and toluene.[6] The presence of the ethyl group, compared to PABA, may slightly increase its lipophilicity.[7]

Experimental Determination of Equilibrium Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed flasks containing the selected solvents (e.g., water, pH-buffered solutions, methanol, ethanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide).

  • Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to permit the settling of undissolved solid.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a volumetric pipette and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Using excess solid ensures that the solution reaches saturation.

  • Constant temperature and agitation are crucial for achieving a true equilibrium state.

  • Immediate filtration prevents precipitation of the solute from the supersaturated solution upon cooling or solvent evaporation.

  • A validated analytical method is essential for accurate quantification.

Data Presentation: Predicted Solubility of this compound

SolventPredicted Solubility at 25°CRationale
Water (pH 7.0)Moderately SolubleAmphoteric nature, potential for zwitterion formation.
0.1 M HCl (pH 1)Highly SolubleProtonation of the amino group to form a soluble salt.[8]
0.1 M NaOH (pH 13)Highly SolubleDeprotonation of the carboxylic acid to form a soluble salt.[6]
MethanolSolublePolar protic solvent capable of hydrogen bonding.[6]
EthanolSolublePolar protic solvent.[6]
AcetonitrileSparingly SolublePolar aprotic solvent.
DichloromethanePoorly SolubleNonpolar solvent.
DMSOHighly SolubleHighly polar aprotic solvent.[6]

Note: This table presents predicted solubility based on the chemical structure and data from analogous compounds. Experimental verification is mandatory.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess this compound mix Mix in Sealed Flask prep_solid->mix prep_solvent Solvent prep_solvent->mix shake Shake at Constant Temp (24-48h) mix->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.45 µm) settle->filter quantify Quantify Concentration (HPLC/UV-Vis) filter->quantify result Equilibrium Solubility Data quantify->result

Caption: Workflow for the shake-flask equilibrium solubility determination.

Stability Profiling: Ensuring Molecular Integrity

Assessing the stability of this compound under various stress conditions is mandated by regulatory bodies like the ICH to understand its degradation pathways and establish a suitable re-test period.[9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Studies

Methodology:

  • Sample Preparation: Prepare solutions of this compound (typically 1 mg/mL) in the respective stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photostability: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization/Quenching: For hydrolytic studies, neutralize the samples after the stress period.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Causality Behind Experimental Choices:

  • Harsh conditions are intentionally employed to accelerate degradation and generate detectable levels of degradation products.

  • A variety of stressors are used to cover the most common degradation pathways (hydrolysis, oxidation, thermolysis, and photolysis).

  • A stability-indicating method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification of stability.

Data Presentation: Predicted Stability of this compound

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acid HydrolysisPotentially LabileThe amino group may be susceptible to reactions under strong acidic conditions.
Base HydrolysisPotentially LabileThe amide bond that could be formed in a formulation might be susceptible.
OxidationPotentially LabileThe amino group and the benzylic position could be susceptible to oxidation.
ThermalLikely StableAromatic carboxylic acids are generally thermally stable.
PhotostabilityPotentially LabileAromatic compounds can be susceptible to photodecomposition.

Note: This table presents predicted stability based on functional group analysis. Experimental verification is mandatory.

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis api This compound acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation api->oxidation thermal Thermal api->thermal photo Photolysis api->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc result Degradation Profile hplc->result

Caption: Workflow for conducting forced degradation studies.

Development and Validation of a Stability-Indicating Analytical Method

A robust, validated analytical method is the cornerstone of reliable solubility and stability data. For a chiral compound like this compound, a chiral HPLC method is often necessary.

Method Development Strategy

The development of a stability-indicating HPLC method should focus on achieving adequate separation of the parent compound from its potential degradation products and its enantiomer.

Recommended Approach:

  • Column Selection: Start with a C18 column for reversed-phase chromatography. If chiral separation is required, a chiral stationary phase (CSP) will be necessary.

  • Mobile Phase Optimization:

    • Reversed-Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is a good starting point. The pH of the mobile phase will be a critical parameter to optimize due to the amphoteric nature of the analyte.

    • Chiral Separation: This often requires screening different types of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode).[10]

  • Detector Selection: A UV detector is suitable, with the detection wavelength set at the λmax of this compound.

Method Validation

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][11]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Workflow for Analytical Method Validation

G cluster_method Method Development cluster_validation Validation Parameters (ICH Q2(R1)) dev Develop HPLC Method spec Specificity dev->spec lin Linearity & Range dev->lin acc Accuracy dev->acc prec Precision dev->prec lod_loq LOD & LOQ dev->lod_loq robust Robustness dev->robust result Validated Stability-Indicating Method spec->result lin->result acc->result prec->result lod_loq->result robust->result

Caption: Workflow for the validation of a stability-indicating HPLC method.

Conclusion and Forward-Looking Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While predictive data based on its chemical structure and analogs offer valuable initial insights, it is imperative that these properties are confirmed through rigorous experimental investigation. The protocols detailed herein provide a robust starting point for generating the high-quality data necessary for informed decision-making in the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately facilitate a more efficient and successful path from discovery to a viable drug product.

References

Methodological & Application

Application Notes & Protocols: (R)-4-(1-Aminoethyl)benzoic acid as a Premier Chiral Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a cornerstone of modern pharmacology, where the stereochemistry of a molecule can profoundly dictate its biological activity, efficacy, and safety profile.[1] (R)-4-(1-Aminoethyl)benzoic acid stands out as a critical chiral building block, offering a stereochemically defined scaffold for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, featuring a primary amine at a stereocenter and a carboxylic acid on a rigid aromatic ring, makes it an exceptionally versatile intermediate.[2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has grown exponentially.[3] A single enantiomer of a drug can be responsible for the desired therapeutic effect, while its counterpart may be inactive or even cause adverse effects. This compound provides a robust starting point for introducing a specific stereocenter into a target molecule, a crucial step in asymmetric synthesis.[3][4]

This molecule is a derivative of p-aminobenzoic acid (PABA), a well-established scaffold in medicinal chemistry found in drugs with a wide array of therapeutic uses, including antibacterial, antineoplastic, and local anesthetic agents.[5][6] The introduction of a chiral ethylamine group at the 4-position expands its utility, enabling precise three-dimensional arrangements necessary for specific drug-receptor interactions.[3] Its structure is particularly valuable in constructing protease inhibitors, cholinesterase inhibitors for neurological disorders, and other complex bioactive molecules where high enantiomeric purity is paramount.[1][7]

Molecular Structure and Key Features

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_chiral [label="C*", fontcolor="#EA4335"]; // Chiral Center C_methyl [label="CH₃"]; N_amino [label="NH₂"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_chiral [pos="1.87,0.5!"]; C_methyl [pos="2.37,1.5!"]; N_amino [pos="2.5,-0.2!"]; C_carboxyl [pos="-1.87,-0.5!"]; O1_carboxyl [pos="-2.37,0.2!"]; O2_carboxyl [pos="-2.5,-1.2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_chiral [label="(R)"]; C3 -- C_carboxyl; C_chiral -- C_methyl; C_chiral -- N_amino; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; edge [style=solid]; } enddot Caption: Structure of this compound.

Physicochemical Properties and Safe Handling

Accurate knowledge of the compound's properties is essential for experimental design and safety.

PropertyValueReference
IUPAC Name 4-[(1R)-1-aminoethyl]benzoic acid[8]
CAS Number 1108683-66-4[9]
Molecular Formula C₉H₁₁NO₂[8][9]
Molecular Weight 165.19 g/mol [8][9]
Appearance White crystalline solid[10]
Melting Point ~181-183°C[10]
Solubility Slightly soluble in water; soluble in ethanol and DMF.[10]
Storage Store at 2-8°C in a dry, well-ventilated place.[9]
Safety & Handling Protocol

This compound should be handled following standard laboratory safety practices.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.[11][12]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][14] Avoid dust formation.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes.[11][14]

    • Inhalation: Move to fresh air.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Synthesis and Access to Enantiopure Material

Obtaining enantiomerically pure this compound is primarily achieved through two strategic routes: asymmetric synthesis or chiral resolution of a racemic mixture.[4][15]

G cluster_0 Route 1: Asymmetric Synthesis cluster_1 Route 2: Chiral Resolution Prochiral Prochiral Ketone (e.g., 4-Acetylbenzoic acid) AsymSynth Asymmetric Reductive Amination or Hydrogenation Prochiral->AsymSynth Chiral Catalyst + Reagents Product_R This compound (High ee) AsymSynth->Product_R Racemic Racemic (R/S)-4-(1-Aminoethyl)benzoic acid Resolution Diastereomeric Salt Formation Salts Diastereomeric Salts (R,R') and (S,R') Separation Crystallization & Separation Product_R2 This compound

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

This classic method relies on the differential solubility of diastereomeric salts formed by reacting the racemic amine with a chiral acid.[15]

Causality: The principle behind this technique is that diastereomers, unlike enantiomers, have different physical properties, including solubility.[16] By forming a salt with an enantiopure resolving agent (e.g., (L)-(+)-tartaric acid), two diastereomers are created: [(R)-amine:(L)-acid] and [(S)-amine:(L)-acid]. One of these salts will typically be less soluble in a given solvent system and will crystallize out, allowing for separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 equivalent of racemic 4-(1-aminoethyl)benzoic acid in a suitable solvent (e.g., a mixture of ethanol and water). Heat the mixture gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (L)-(+)-tartaric acid) in the same solvent system. Add this solution slowly to the solution of the racemic amine.

    • Rationale: Using 0.5 equivalents of the resolving agent is often sufficient to selectively precipitate the salt of one enantiomer.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and adjust the pH to basic (pH 9-10) using a suitable base (e.g., 1M NaOH). This deprotonates the carboxylic acid of the resolving agent and neutralizes the amine salt.

    • Rationale: The free amine is often less soluble in water and will precipitate, or it can be extracted with an organic solvent.

  • Extraction & Purification: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using Chiral HPLC.

Core Application: Amide Bond Formation

A primary application of this compound is in peptide coupling or amide bond formation, where its chiral amine group is reacted with a carboxylic acid. The benzyloxycarbonyl (Cbz) protecting group is often used to facilitate controlled reactivity.[7]

G Start This compound Protect Amine Protection (e.g., Cbz-Cl) Start->Protect Protected (R)-4-(1-(((Benzyloxycarbonyl)amino)ethyl)benzoic acid Protect->Protected Couple Peptide Coupling (e.g., EDC, HOBt) Protected->Couple Target Target Molecule (Amide Product) Couple->Target RCOOH Carboxylic Acid (R'-COOH) RCOOH->Couple

Protocol 2: Synthesis of a Cbz-Protected Amide Derivative

This protocol details the protection of the amine group followed by a standard peptide coupling reaction.

Part A: Cbz-Protection of the Amine Group

Causality: The primary amine is a nucleophile and can interfere with subsequent reactions. Protecting it with a group like Cbz masks its reactivity, which can be selectively removed later. The Cbz group is stable to many reaction conditions but can be readily cleaved by hydrogenolysis.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a mixture of 1,4-dioxane and water (e.g., 1:1 ratio). Cool the solution to 0°C in an ice bath.

  • Basification: Add a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (approx. 2.5 eq.), to the solution to deprotonate the carboxylic acid and neutralize the ammonium salt that will form.

  • Addition of Protecting Group: Add benzyl chloroformate (Cbz-Cl) (approx. 1.1 eq.) dropwise to the cold, stirring solution. Ensure the temperature remains near 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Acidify the reaction mixture to pH 2-3 with 1M HCl. The Cbz-protected product, (R)-4-(1-(((Benzyloxycarbonyl)amino)ethyl)benzoic acid, will often precipitate.[7]

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: EDC/HOBt Mediated Amide Coupling

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and minimize racemization.

Step-by-Step Methodology:

  • Activation: In an anhydrous solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂), dissolve the Cbz-protected amino acid from Part A (1 eq.). Add HOBt (1.1 eq.) and EDC·HCl (1.1 eq.). Stir the mixture at 0°C for 30 minutes.

    • Rationale: This pre-activation step forms a highly reactive HOBt-ester intermediate.

  • Amine Addition: Add the desired amine coupling partner (R'-NH₂) (1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step in any protocol.[1]

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Signals corresponding to the aromatic protons, the chiral center's proton, the methyl group, and the carboxyl carbon.
FT-IR Spectroscopy Identification of functional groups.Characteristic stretches for N-H (amine), C=O (carboxylic acid/amide), and aromatic C-H bonds.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC Determination of enantiomeric excess (ee).Separation of the (R) and (S) enantiomers into two distinct peaks, allowing for quantification of enantiomeric purity.[1]

Conclusion

This compound is a high-value chiral building block whose strategic importance in pharmaceutical synthesis cannot be overstated. Its well-defined stereocenter and bifunctional nature provide a reliable and versatile platform for constructing enantiomerically pure drug candidates. The protocols outlined in this guide offer robust, field-proven methodologies for its use in chiral resolution and amide bond formation, empowering researchers to advance the development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Role of (R)-4-(1-Aminoethyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(R)-4-(1-Aminoethyl)benzoic acid, a chiral non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features—a rigid aromatic ring, a chiral aminoethyl side chain, and a carboxylic acid group—provide a versatile platform for designing highly specific and potent therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, detailing its role in the design of targeted therapies, and providing robust protocols for its synthesis, purification, and biological evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Part 1: The Therapeutic Significance of the this compound Scaffold

The therapeutic relevance of this compound lies in its ability to serve as a key building block for a variety of pharmacologically active molecules. Its distinct chemical properties allow for the creation of compounds with improved potency, selectivity, and pharmacokinetic profiles.

A Versatile Moiety in Drug Design

The this compound structure offers several advantages in drug design:

  • Chirality and Specificity: The (R)-configuration at the alpha-carbon is crucial for establishing specific stereochemical interactions with biological targets, such as enzymes and receptors. This chirality is often a determining factor in the potency and selectivity of a drug candidate.

  • Structural Rigidity: The benzene ring provides a rigid core, which helps to pre-organize the molecule into a conformation that is favorable for binding to its target. This can lead to a lower entropic penalty upon binding and, consequently, higher affinity.

  • Functional Handles for Modification: The amino and carboxylic acid groups serve as convenient points for chemical modification, allowing for the synthesis of diverse libraries of compounds. This facilitates the optimization of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

Key Therapeutic Areas of Application

The versatility of the this compound scaffold has been exploited in the development of therapies for a range of diseases:

  • Oncology: This moiety is a key component of certain targeted cancer therapies. For instance, it can be incorporated into molecules designed to inhibit specific kinases or other enzymes that are overactive in cancer cells.

  • Metabolic Diseases: Its structural similarity to natural amino acids makes it a suitable building block for compounds that target metabolic enzymes and receptors. This has been explored in the context of diabetes and other metabolic disorders.

  • Inflammatory Diseases: The scaffold has been used to develop inhibitors of inflammatory mediators, such as certain proteases and cytokines.

Part 2: Synthesis and Purification Protocols

The successful application of this compound in drug discovery relies on the ability to produce it in high purity and with the correct stereochemistry. This section provides a detailed, field-proven protocol for its synthesis and purification.

Asymmetric Synthesis of this compound

A common and reliable method for the asymmetric synthesis of this compound involves the reductive amination of 4-acetylbenzoic acid.

Experimental Workflow: Asymmetric Synthesis

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Chiral Resolution A 4-Acetylbenzoic Acid D Racemic 4-(1-Aminoethyl)benzoic Acid A->D B Ammonium Formate B->D C Chiral Catalyst (e.g., Rhodium-based) C->D E Racemic Mixture D->E G Diastereomeric Salts E->G F Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) F->G H Fractional Crystallization G->H I This compound H->I cluster_0 Target-Based Assays cluster_1 Cell-Based Assays A Enzyme Inhibition Assays C Cell Proliferation Assays A->C B Receptor Binding Assays D Signaling Pathway Analysis (e.g., Western Blot) B->D

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our comprehensive guide for troubleshooting and optimizing amide coupling reactions. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory, providing in-depth explanations, actionable protocols, and data-driven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

My reaction has a low or non-existent yield. What are the most likely causes?

Several factors can lead to poor outcomes in amide coupling reactions. The most common culprits involve issues with the starting materials, suboptimal reaction conditions, or inefficient activation of the carboxylic acid.[1][2]

  • Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[3] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to low yields.[1]

  • Amine Deactivation: Amines can be rendered non-nucleophilic through protonation. An acid-base reaction between the carboxylic acid and the amine can occur, effectively taking the amine out of the desired reaction pathway.[4][5][6]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[7][8][9] This is a frequent issue with sterically hindered substrates.[9]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. The use of anhydrous solvents and reagents is critical to avoid this.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[2][10][11]

Troubleshooting Workflow: A Step-by-Step Guide

When faced with a low-yielding amide coupling reaction, a systematic approach to troubleshooting is essential. The following workflow, visualized in the diagram below, outlines a logical progression of steps to identify and resolve the issue.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentPurity Purity of Acid/Amine? Anhydrous Solvents/Reagents? CheckReagents->ReagentPurity Stoichiometry Correct Equivalents of Coupling Reagent & Base? CheckReagents->Stoichiometry ChangeReagent Step 3: Change Coupling Reagent/Additive CheckConditions->ChangeReagent Conditions OK Solvent Appropriate Solvent? (e.g., DMF, DCM) CheckConditions->Solvent Temperature Optimal Temperature? (e.g., 0°C to RT) CheckConditions->Temperature Base Correct Base? (e.g., DIPEA, Pyridine) CheckConditions->Base OptimizeWorkup Step 4: Optimize Workup Procedure ChangeReagent->OptimizeWorkup No Improvement Success Improved Yield OptimizeWorkup->Success Issue Resolved

Caption: A systematic workflow for troubleshooting low-yield amide coupling reactions.

How do I select the most appropriate coupling reagent?

The choice of coupling reagent is a critical decision that influences reaction efficiency, product purity, and the potential for side reactions like racemization.[5] There are several classes of coupling reagents, each with its own advantages and disadvantages.

Coupling Reagent Class Examples Key Characteristics Common Applications
Carbodiimides DCC, DIC, EDCWidely used and cost-effective. Byproducts can be difficult to remove (DCC). Additives like HOBt or Oxyma are often required to suppress racemization.[10][12][13]General amide synthesis, solid-phase peptide synthesis (DIC, EDC).
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient with fast reaction times and minimal racemization.[5][10] Generally more expensive than carbodiimides.Difficult couplings, peptide synthesis, synthesis of complex molecules.
Phosphonium Salts PyBOP, BOPEffective for sterically hindered substrates. BOP is highly toxic and should be handled with care.[5][10][12]Couplings involving sterically demanding starting materials.
Other T3P, CDMTT3P has water-soluble byproducts, simplifying purification.[14] CDMT is a stable, versatile, and cost-effective option.[3]Scale-up applications (T3P), general synthesis (CDMT).

Expert Tip: For difficult couplings, such as those involving electron-deficient anilines or sterically hindered substrates, stronger coupling reagents like HATU or specialized protocols may be necessary.[2][9]

I'm observing significant side reactions. How can I minimize them?

Side reactions are a common source of low yields and impurities. Identifying and addressing the specific side reaction is key.

  • Epimerization/Racemization: This is a major concern when coupling chiral carboxylic acids, particularly in peptide synthesis.[15] The stereochemical integrity of the product can be compromised.

    • Solution: Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[1][15] Running the reaction at lower temperatures can also be beneficial.[15] Certain reagent combinations, like T3P with pyridine, have been shown to be effective in minimizing epimerization.[14][16]

  • N-acylurea Formation: This occurs when using carbodiimide reagents, where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive.[13]

    • Solution: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[13]

  • Guanidinium Byproduct Formation: With uronium/aminium reagents like HBTU or HATU, the amine can react with the coupling reagent itself, forming an unreactive guanidinium species.

    • Solution: The order of addition is crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

What is the role of the base and which one should I use?

A base is typically required in amide coupling reactions to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction.[17][18] The choice of base is critical and can influence the reaction rate and the extent of side reactions.

  • Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[17] They are generally effective at scavenging protons without interfering with the coupling reaction.

  • For substrates prone to epimerization, a weaker base like pyridine can be advantageous, as it has been shown to suppress this side reaction when used with reagents like T3P.[16][19]

  • 4-(Dimethylamino)pyridine (DMAP) is sometimes used as a catalyst, particularly with carbodiimide couplings, but can also promote side reactions in some cases.[9]

Which solvents are recommended for amide bond formation?

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.[20]

  • Polar aprotic solvents are generally preferred.

    • N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents in amide coupling reactions.[7]

    • N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) can also be effective, particularly for solvating larger peptides.[20]

  • Greener alternatives to DMF and DCM have been explored, with solvents like 2-methyltetrahydrofuran (2-MeTHF) , ethyl acetate (EtOAc) , and dimethyl carbonate (DMC) showing promise in certain applications.[7][21][22]

  • In some cases, aqueous conditions using micellar technology have been successfully employed for amide bond formation, offering a more environmentally friendly approach.[23]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of substrates, including those that may be more challenging.[8]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[17]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[24]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography if necessary.[15]

Protocol 2: Carbodiimide-Mediated Coupling with HOBt

This is a classic and cost-effective method for routine amide couplings.

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide coupling agent (e.g., EDC or DIC, 1.1 eq) portion-wise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[25]

Mechanistic Overview

A general understanding of the reaction mechanism can aid in troubleshooting. The diagram below illustrates the key steps in a typical uronium/aminium salt-mediated amide coupling.

AmideCouplingMechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Activation Base Base (e.g., DIPEA) Base->ActivatedEster Activation TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R'-NH2) Amine->TetrahedralIntermediate AmideProduct Amide Product (R-CO-NHR') TetrahedralIntermediate->AmideProduct Collapse Byproducts Byproducts TetrahedralIntermediate->Byproducts

Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.[5]

References

Technical Support Center: Preventing Oxidation of Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted oxidation of sensitive functional groups during multi-step synthesis. Here, we provide in-depth, troubleshooting-focused answers to common problems, explaining the causality behind experimental choices to ensure the integrity of your synthetic route.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses fundamental principles that underpin strategies for preventing unwanted oxidation.

Q1: What is the first principle in preventing unwanted oxidation?

The primary strategy is chemoselectivity . This can be achieved in two main ways:

  • Selective Reagents: Choosing an oxidizing agent that inherently reacts with one functional group over another (e.g., a sterically hindered oxidant that preferentially targets a less hindered alcohol).

  • Protecting Groups: Temporarily masking a reactive functional group to render it inert to the reaction conditions, followed by its removal (deprotection) later in the synthesis.[1][2]

A good protecting group should be easy to install and remove in high yields, stable to the planned reaction conditions, and should not introduce new complications like additional stereocenters.[3][4]

Q2: What is "orthogonal protection" and why is it critical in complex syntheses?

Orthogonal protection is a strategy that uses multiple protecting groups in a single molecule, where each type of group can be removed under specific conditions without affecting the others.[1][5] This is crucial for complex molecules where different functional groups must be manipulated at different stages of the synthesis.[5][6]

For example, a molecule might contain three sensitive groups protected as follows:

  • An amine protected with a Boc group (acid-labile).[7]

  • An alcohol protected as a benzyl (Bn) ether (removed by hydrogenolysis).[8]

  • Another amine protected with an Fmoc group (base-labile).[8]

You can selectively deprotect the Fmoc group with a base like piperidine to react the newly freed amine, while the Boc and Bn groups remain intact.[8][9] This selective manipulation is the cornerstone of complex syntheses, such as in peptide and natural product chemistry.[1][6]

Section 2: Troubleshooting Alcohol Oxidation

Alcohols are among the most commonly oxidized functional groups, and controlling their oxidation level is a frequent challenge.

Q3: My primary alcohol is over-oxidizing to a carboxylic acid. How do I stop the reaction at the aldehyde stage?

This is a classic problem that arises from the reaction conditions. The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[10][11] In the presence of water, this aldehyde forms a hydrate (gem-diol), which is then readily oxidized further.[10]

Root Cause: The presence of water in combination with a strong oxidizing agent (e.g., KMnO₄, Jones reagent - CrO₃/H₂SO₄) facilitates over-oxidation.[12][13]

Solutions:

  • Use Anhydrous Conditions & Milder Reagents: The key is to use a reagent system that operates under non-aqueous conditions.

    • Pyridinium chlorochromate (PCC): A classic and effective reagent for this transformation.

    • Dess-Martin Periodinane (DMP): Offers mild conditions and a simple workup.[12][13]

    • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. This method is highly reliable but requires careful temperature control and handling of smelly byproducts.[13]

  • Catalytic Systems: Modern methods often employ catalytic amounts of a reagent with a stoichiometric co-oxidant.

    • TEMPO-based systems: For example, using catalytic 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a co-oxidant like N-chlorosuccinimide (NCS) can be exceptionally selective for primary alcohols.[14]

Q4: How can I selectively oxidize a secondary alcohol in the presence of a primary alcohol?

This requires exploiting the inherent differences in reactivity or steric hindrance between the two alcohol types. Primary alcohols are generally more reactive towards oxidation than secondary alcohols.[15] However, high selectivity can be challenging.

Strategies for Selective Oxidation:

  • Steric Hindrance: Some catalytic systems, like those based on N-oxoammonium salts, have shown very high chemoselectivity, oxidizing primary alcohols much more rapidly than secondary alcohols.[14] In some cases, the reaction on the primary alcohol can go to completion with virtually no oxidation of the secondary alcohol.[14]

  • Protecting Group Strategy (Most Robust Method): The most reliable method is to protect the more reactive primary alcohol, oxidize the secondary alcohol, and then deprotect.

    • Step 1: Selective Protection. Protect the primary alcohol, typically with a sterically bulky silyl ether like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS). The primary hydroxyl group is less sterically hindered and will react faster with the bulky silylating agent.

    • Step 2: Oxidation. With the primary alcohol masked, you can now oxidize the secondary alcohol to a ketone using a standard oxidant (e.g., PCC, DMP, or Swern conditions).

    • Step 3: Deprotection. Remove the silyl ether, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF), to reveal the primary alcohol.[16]

Workflow: Selective Oxidation via Protection

Here is a visual representation of the decision-making process for the selective oxidation of a secondary alcohol.

G start Start: Molecule with 1° and 2° Alcohols protect Step 1: Selectively Protect 1° Alcohol (e.g., with TBDMSCl, Imidazole) start->protect Less hindered 1° alcohol reacts faster oxidize Step 2: Oxidize 2° Alcohol to Ketone (e.g., with DMP or PCC) protect->oxidize Protected 1° alcohol is inert deprotect Step 3: Deprotect 1° Alcohol (e.g., with TBAF in THF) oxidize->deprotect Ketone is stable to deprotection end Product: Ketone with 1° Alcohol Intact deprotect->end

Caption: Workflow for selective secondary alcohol oxidation.

Section 3: Troubleshooting Amine and Aldehyde Oxidation

Amines and aldehydes are highly susceptible to oxidation, often from atmospheric oxygen.[17][18]

Q5: My arylamine is turning dark red/brown upon workup and purification. What is happening and how can I prevent it?

Arylamines, especially electron-rich ones, are notoriously prone to air oxidation, forming highly colored quinone-imine type structures.[18] This is often accelerated by exposure to light and trace metals.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: The most crucial step is to exclude oxygen.[18]

    • During filtration and solvent removal (rotary evaporation), maintain a positive pressure of an inert gas like nitrogen or argon.[18]

    • Purge solvents with an inert gas for 15-20 minutes before use to remove dissolved oxygen.[18]

  • Use Antioxidants/Inhibitors: For particularly sensitive amines, adding a small amount of an oxidation inhibitor or free-radical scavenger can be effective.[19]

  • Convert to a Salt: Immediately after formation, convert the amine to a stable salt (e.g., a hydrochloride or sulfate salt) by treating it with an acid like HCl in dioxane. Salts are protonated at the nitrogen, which significantly decreases their susceptibility to oxidation. The free amine can be regenerated just before the next step.

  • Minimize Exposure: Work quickly and keep the compound cold and protected from light whenever possible.

Q6: I need to perform a reaction on another part of my molecule, but the aldehyde functional group is being oxidized to a carboxylic acid. How do I protect it?

Aldehydes are very easily oxidized, sometimes even by air.[17][20] Protecting them is essential if they need to survive oxidative (or nucleophilic) conditions.

The Go-To Solution: Acetal Protection

The most common and effective way to protect aldehydes and ketones is to convert them into acetals (or ketals).[1]

  • Mechanism: The aldehyde reacts with a diol (commonly ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) to form a cyclic acetal. This five-membered ring is very stable.

  • Stability: Acetals are stable to strong bases, nucleophiles (like Grignards and organolithiums), hydrides (like LiAlH₄), and many oxidizing agents.[1][21]

  • Deprotection: The protection is easily reversed by treatment with aqueous acid, which hydrolyzes the acetal back to the aldehyde.[1]

Protocol: Acetal Protection of an Aldehyde
  • Setup: Dissolve the aldehyde-containing substrate (1.0 eq) in a suitable solvent like toluene or dichloromethane.

  • Reagents: Add ethylene glycol (1.5 - 2.0 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Reaction: Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction, wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude acetal can then be purified by chromatography if necessary.

Section 4: Protecting Group Stability & Selection

Choosing the right protecting group is a balance of reactivity and stability. Below is a comparative table of common protecting groups for alcohols and amines.

Table 1: Comparative Stability of Common Protecting Groups
Protecting GroupFunctional GroupStable ToLabile (Cleaved) ToOrthogonal To
Boc (tert-butyloxycarbonyl)AmineBase, Hydrogenolysis, Mild Nucleophiles[7]Strong Acid (TFA, HCl)[8][22]Fmoc, Cbz, Silyl Ethers
Cbz (Carboxybenzyl)AmineAcid, Base[8]Catalytic Hydrogenolysis (H₂, Pd/C)[8]Boc, Fmoc, Silyl Ethers
Fmoc (Fluorenylmethyloxycarbonyl)AmineAcid, Hydrogenolysis[8]Base (e.g., Piperidine)[8][9]Boc, Cbz, Silyl Ethers
TBDMS (tert-butyldimethylsilyl)AlcoholBase, Mild Acid, Hydrogenolysis, Mild Oxidants[16]Strong Acid, Fluoride (TBAF, HF)[16]Cbz, Acetals, Esters
Bn (Benzyl ether)AlcoholStrong Acid, Strong Base, Most Oxidants/Reductants[21]Catalytic Hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Silyl Ethers
Acetal (from Ethylene Glycol)Aldehyde/KetoneBase, Nucleophiles, Hydrides, Most Oxidants[1]Aqueous Acid[1]All groups not cleaved by acid
Q7: I tried to remove a TBDMS (silyl ether) group with TBAF, but another functional group in my molecule was affected. What went wrong?

While TBAF is considered a chemoselective reagent for silyl ether deprotection, it's not perfectly benign.

Potential Issues & Causality:

  • Basicity of TBAF: Commercial TBAF solutions (typically in THF) contain water and are slightly basic due to the fluoride anion acting as a base. This basicity can be sufficient to cause side reactions with base-sensitive functional groups, such as:

    • Esters: Can undergo hydrolysis or transesterification.

    • β-Keto Esters: Can be cleaved.

    • Fmoc groups: Can be inadvertently removed.

  • Solution: To mitigate this, buffer the TBAF solution by adding acetic acid (AcOH). A 1:1 mixture of TBAF and AcOH in the reaction solvent can neutralize the basicity while still providing sufficient fluoride ions for deprotection.[16]

Diagram: Orthogonal Deprotection Strategy

This diagram illustrates how different protecting groups on a single molecule can be removed independently.

G cluster_0 Deprotection Pathways cluster_1 Selective Products Molecule Multi-Protected Molecule Amine-Fmoc Amine-Boc Alcohol-Bn Base Base (Piperidine) Molecule:amine1->Base Acid Acid (TFA) Molecule:amine2->Acid H2 H2, Pd/C Molecule:alcohol->H2 Product1 Free Amine 1 Amine-Boc Alcohol-Bn Base->Product1 Product2 Amine-Fmoc Free Amine 2 Alcohol-Bn Acid->Product2 Product3 Amine-Fmoc Amine-Boc Free Alcohol H2->Product3

Caption: Orthogonal removal of Fmoc, Boc, and Bn groups.

References

Technical Support Center: Purification Strategies for Chiral Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and purifying these critical molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the purification of chiral amino acid derivatives, offering step-by-step solutions and preventative measures.

Problem 1: Poor or No Resolution of Enantiomers in Chiral HPLC

Q: I'm not seeing any separation between my enantiomeric peaks on my chiral HPLC system. What are the likely causes and how can I fix this?

A: Achieving baseline resolution of enantiomers is the primary goal of chiral chromatography, and a lack of separation can be frustrating. The issue typically stems from one or more of the following factors: an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect analytical conditions.[1] A systematic approach is key to resolving this.

Root Cause Analysis and Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the foundation of chiral recognition. If the chosen CSP is not suitable for your specific amino acid derivative, you will not achieve separation.

    • Action: Consult CSP selection guides. For N-derivatized amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.[2] For underivatized amino acids, consider zwitterionic, crown ether, or ligand-exchange columns.[3][4][5] It's often necessary to screen several different types of CSPs to find the optimal one for a new compound.[6][7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

    • Action:

      • Normal Phase: If using a normal phase method (e.g., hexane/alcohol), systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. Small changes can have a significant impact on selectivity.

      • Reversed Phase: For reversed-phase methods, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Also, consider the pH of the buffer, as it can affect the ionization state of the amino acid derivative and the stationary phase.

      • Additives: The use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and selectivity, especially in polar ionic mode.[7]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Generally, lower temperatures enhance the subtle bonding forces responsible for enantiomeric differentiation, leading to better resolution.[1] Try decreasing the column temperature in 5°C increments. However, in some cases, higher temperatures can improve efficiency and surprisingly enhance resolution, so it's worth exploring a range of temperatures.[1]

  • Low Column Efficiency: A damaged or old column will not provide the necessary efficiency for separation.

    • Action: Check the column's performance by injecting a standard. If the efficiency is low, it may be contaminated or degraded.[8] Attempt to regenerate the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[8]

Problem 2: Asymmetric Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly, which is affecting my ability to accurately quantify the enantiomeric excess. What should I do?

A: Peak tailing is a common issue in HPLC and can be particularly problematic in chiral separations where peaks are often close together. Tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed overload Check for Column Overload (Dilute Sample) start->overload column_health Assess Column Health (Contamination/Degradation) overload->column_health No Improvement resolve Peak Shape Improved overload->resolve Improved mobile_phase Evaluate Mobile Phase (pH, Buffer Strength) column_health->mobile_phase No Improvement column_health->resolve Improved system_issues Investigate System Effects (Extra-column Volume) mobile_phase->system_issues No Improvement mobile_phase->resolve Improved system_issues->resolve Improved

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Protocol: Sample Dilution: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves with dilution, you are likely overloading the column.

  • Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[8]

    • Protocol: Column Washing: Disconnect the column from the detector and wash it according to the manufacturer's guidelines. For polysaccharide-based columns, flushing with a strong solvent like isopropanol can be effective.[1] For immobilized CSPs, stronger solvents might be permissible.[1][8]

  • Optimize Mobile Phase:

    • Secondary Silanol Interactions: Unwanted interactions between your analyte and residual silanol groups on the silica support can cause tailing.

      • Action: Add a small amount of a competing base (e.g., triethylamine for basic analytes) or acid (e.g., acetic acid for acidic analytes) to the mobile phase to block these active sites.

    • Insufficient Buffering: If your mobile phase pH is close to the pKa of your analyte, small variations can lead to inconsistent ionization and peak tailing.

      • Action: Ensure your buffer has sufficient capacity and the pH is at least one unit away from the analyte's pKa.

  • Investigate System Effects: Excessive extra-column volume from long tubing or large detector flow cells can contribute to peak broadening and tailing.

    • Action: Use tubing with the smallest possible internal diameter and length. Ensure all connections are made with zero dead volume fittings.

Problem 3: Ghost Peaks in the Chromatogram

Q: I'm seeing unexpected peaks in my chromatogram, even in my blank runs. What is the source of these "ghost peaks"?

A: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often a source of confusion. They can originate from the mobile phase, the HPLC system, or carryover from previous injections.

Identifying the Source of Ghost Peaks:

  • Run a Blank Gradient: Run your gradient method without injecting any sample. If the ghost peaks are still present, the source is likely the mobile phase or the system itself.[1]

  • Inject Sample Solvent: If the blank run is clean, inject the solvent you use to dissolve your sample. If peaks appear, your solvent is contaminated.

  • Suspect Carryover: If both the blank gradient and solvent injection are clean, the issue is most likely carryover from the autosampler.[1]

Corrective Actions:

  • Mobile Phase Contamination: Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Autosampler Carryover: Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is strong enough to completely dissolve your analyte.[1]

FAQs: Purification Strategies

This section provides answers to frequently asked questions about broader purification strategies for chiral amino acid derivatives.

Q1: What are the main techniques for purifying chiral amino acid derivatives on a preparative scale?

A1: The primary methods for preparative-scale purification of chiral amino acid derivatives are:

  • Preparative Chiral HPLC: This is a widely used technique that scales up analytical chiral HPLC methods. It is versatile and can be applied to a wide range of derivatives. Polysaccharide-based CSPs are particularly common for preparative applications.[7]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to preparative HPLC.[9][10] It uses supercritical CO2 as the main mobile phase, which reduces solvent consumption and allows for faster separations and easier product recovery.[9][11][12]

  • Crystallization: For certain amino acid derivatives, crystallization can be a highly effective and scalable purification method. This can involve direct crystallization or the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.[]

Q2: How do I choose between preparative HPLC and SFC for my purification?

A2: The choice between preparative HPLC and SFC depends on several factors:

FeaturePreparative HPLCSupercritical Fluid Chromatography (SFC)
Solvent Consumption HighLow (up to 90% reduction)[12]
Separation Speed Slower3-5 times faster than HPLC[10][12]
Product Recovery Requires solvent evaporationSimpler, as CO2 evaporates
Cost Higher solvent and disposal costsLower solvent costs, "greener"[10]
Compound Solubility Good for a wide range of polaritiesBest for less polar to moderately polar compounds

Decision Tree for Purification Method Selection:

G start Need to Purify Chiral Amino Acid Derivative solubility Is the compound soluble in SFC-compatible solvents? start->solubility scale What is the required scale? solubility->scale Yes hplc Consider Preparative HPLC solubility->hplc No sfc Consider Preparative SFC scale->sfc Small to Medium Scale large_scale Large Scale (>kg) scale->large_scale Large Scale crystallization Consider Crystallization large_scale->hplc No large_scale->crystallization Yes

Caption: Decision tree for selecting a purification method.

Q3: My compound is an underivatized amino acid. What are the best CSPs to use?

A3: Underivatized amino acids are zwitterionic and can be challenging to separate. The following CSPs are specifically designed for these types of molecules:

  • Zwitterionic CSPs: These novel stationary phases contain both anion- and cation-exchange functional groups, making them well-suited for the separation of zwitterionic molecules like underivatized amino acids.[3][14]

  • Crown Ether CSPs: These phases are designed for the separation of chiral compounds containing a primary amine group at the chiral center, which is characteristic of many amino acids.[3][5]

  • Ligand Exchange Columns: These columns use a chiral selector, often an amino acid itself, and a metal ion (e.g., copper) in the mobile phase to form diastereomeric complexes with the analyte enantiomers, enabling their separation.[3][4]

Q4: How can I confirm the enantiomeric excess (ee) of my purified sample?

A4: The enantiomeric excess (ee) is a measure of the purity of one enantiomer over the other and is a critical parameter for chiral compounds.[15] It is most commonly determined using a validated chiral analytical method, typically chiral HPLC or chiral GC.[16][17] The ee is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

While historically, optical rotation was used to determine optical purity, chromatographic methods are now preferred as they are more accurate and not susceptible to interference from optically active impurities.[15][16] Other techniques like NMR spectroscopy with chiral solvating agents can also be used for ee determination.[18]

Q5: What is the indirect approach to chiral separation, and when should I consider it?

A5: The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[11] Since diastereomers have different physical properties, they can be separated on a standard achiral column.[19]

  • When to Consider It: This method is useful when a suitable chiral column is not available or when direct methods fail to provide adequate separation. A popular CDA for amino acids is Marfey's reagent.[19]

  • Caveats: The CDA must be enantiomerically pure, and the reaction must proceed to completion without any racemization.

References

Technical Support Center: Improving Enantioselectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome common hurdles in achieving high enantioselectivity in your asymmetric synthesis experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered in asymmetric synthesis.

Q1: My reaction has a high yield, but the enantiomeric excess (% ee) is low. What is the most likely cause?

A: Low enantioselectivity despite high conversion often points to issues with the chiral environment of the reaction. The most common culprits are suboptimal reaction temperature, catalyst integrity, or solvent effects. A reaction proceeding efficiently but non-selectively suggests that the catalyzed and uncatalyzed pathways may have similar rates, or that the catalyst is not providing a sufficiently differentiated energetic barrier for the formation of the two enantiomers.[1]

Q2: How critical is the purity of my chiral ligand or catalyst?

A: It is absolutely critical. The enantiomeric purity of your chiral source directly impacts the maximum possible enantiomeric excess of your product. Any impurity in the chiral ligand or catalyst will lead to the formation of the undesired enantiomer, thereby reducing the overall % ee.[1] Always verify the purity of your chiral materials before use.

Q3: Can small fluctuations in temperature really affect my results?

A: Yes, significantly. The difference in activation energies (ΔΔG‡) between the pathways leading to the two enantiomers is often small.[2] Temperature directly influences the relative rates of these competing pathways.[2] Inconsistent temperature control can lead to variable and lower-than-expected enantioselectivity.[3]

Q4: Is it always better to run asymmetric reactions at lower temperatures?

A: Generally, lower temperatures are favored as they can amplify the small energy differences between the diastereomeric transition states, leading to higher enantioselectivity.[2][3] However, this is not a universal rule. Some reactions exhibit an "abnormal" temperature effect, where higher temperatures lead to increased enantioselectivity.[4][5][6] This can be due to various factors, including changes in the rate-determining step or the stability of the catalyst at different temperatures.[5] Therefore, temperature optimization is a crucial step in developing a highly enantioselective transformation.

Q5: My reaction is very slow and gives low enantioselectivity. Are these issues related?

A: Yes, low reactivity and poor enantioselectivity can be linked.[1] A sluggish reaction may indicate that the catalyst is not being activated efficiently or is decomposing. An improperly formed or unstable catalyst will not only be less active but will also fail to create the well-defined chiral environment necessary for high stereocontrol.[1]

II. Troubleshooting Guides

This section offers detailed guidance for diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (% ee)

You are observing a high conversion to your desired product, but the enantiomeric excess is disappointingly low.

Troubleshooting Workflow: Low Enantioselectivity

start Low % ee Observed purity Verify Purity of Chiral Ligand/Catalyst start->purity temp Optimize Reaction Temperature purity->temp If pure success High % ee Achieved purity->success If impure & purified solvent Screen Solvents temp->solvent If no improvement temp->success If optimal T found catalyst_loading Vary Catalyst Loading solvent->catalyst_loading If no improvement solvent->success If optimal solvent found concentration Adjust Substrate Concentration catalyst_loading->concentration If no improvement catalyst_loading->success If optimal loading found additives Investigate Additives concentration->additives If no improvement concentration->success If optimal conc. found analysis Validate Analytical Method additives->analysis If still low additives->success If effective additive found analysis->success If method is robust

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

Potential Causes and Detailed Solutions
Potential Cause Diagnostic Check Suggested Solution
Suboptimal Reaction Temperature Review literature for similar reactions. Is your temperature within the expected range?Conduct a temperature optimization study. Screen a range of temperatures (e.g., from -78°C to room temperature) to identify the optimum.[3] Be aware that some reactions show improved enantioselectivity at higher temperatures.[5][6]
Inappropriate Solvent The solvent can significantly influence the transition state geometry and energy.[7][8]Screen a variety of solvents with different polarities and coordinating abilities. Non-coordinating solvents are often a good starting point.[1] Chiral solvents can also be used to induce or enhance enantioselectivity.[9][10][11]
Incorrect Catalyst Loading Too low a catalyst loading may lead to a significant background (non-catalyzed) reaction, which is racemic.Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration that maximizes the catalyzed pathway over the background reaction.[12][13][14]
Substrate Concentration Effects High substrate concentrations can sometimes lead to catalyst aggregation or changes in the active catalyst species.Vary the substrate concentration while keeping the catalyst loading constant. Some reactions, like those involving BINAP-Rh catalysts, may require low substrate concentrations for high enantioselectivity.[15]
Impure Chiral Ligand/Catalyst Verify the enantiomeric purity of your chiral source using an appropriate analytical technique (e.g., chiral HPLC, SFC).If the purity is suboptimal, purify the ligand/catalyst through recrystallization or chromatography. Always use a freshly verified batch for critical experiments.
Presence of Inhibitors or Water Water or other impurities can deactivate the catalyst or interfere with the formation of the active chiral complex.Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).
Errors in Analytical Determination The method for determining % ee (e.g., chiral HPLC, GC, SFC) may not be properly optimized or validated.Validate your analytical method by running a racemic standard to ensure baseline separation of the enantiomers. Check for potential peak overlap or baseline distortion.
Issue 2: Both Low Yield and Low Enantiomeric Excess

You are observing poor conversion to the desired product, and the enantiomeric excess of the product that is formed is also low.

Troubleshooting Workflow: Low Yield & Low Enantioselectivity

start Low Yield & Low % ee inert_conditions Check Inert Atmosphere & Anhydrous Conditions start->inert_conditions reagent_quality Verify Reagent Quality & Freshness inert_conditions->reagent_quality If conditions are good success Improved Yield & % ee inert_conditions->success If improved after fixing catalyst_formation Confirm Catalyst Formation/Activation reagent_quality->catalyst_formation If reagents are fresh reagent_quality->success If improved with fresh reagents solubility Check Reactant Solubility catalyst_formation->solubility If catalyst forms catalyst_formation->success If improved after optimization reaction_time Increase Reaction Time solubility->reaction_time If soluble solubility->success If improved with new solvent temp_yield Increase Temperature for Yield reaction_time->temp_yield If still low yield reaction_time->success If yield improves temp_yield->success If yield improves, re-optimize % ee

Caption: A workflow for troubleshooting concurrent issues of low yield and low enantioselectivity.

Potential Causes and Detailed Solutions
Potential Cause Diagnostic Check Suggested Solution
Catalyst Decomposition or Inefficient Formation Is the catalyst pre-formed or generated in situ? For in situ methods, the active species may not be forming correctly.For in situ preparations, consider increasing the pre-formation time or temperature. If possible, use spectroscopic methods (e.g., NMR) to confirm the formation of the desired catalyst species.[1] Consider using a pre-formed, isolated catalyst if available.
Poor Reagent Quality Are your reagents (substrate, ancillary ligands, additives) pure and fresh?Use freshly purified substrates and high-purity reagents. Some reagents, especially organometallics, can degrade upon storage.
Insufficient Catalyst Loading The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.Gradually increase the catalyst loading and monitor the effect on both conversion and enantioselectivity.[3]
Poor Solubility of Reactants If any of the reactants or the catalyst are not fully dissolved, the reaction will be heterogeneous and likely slow.Select a solvent in which all components are fully soluble at the reaction temperature.[3] Gentle heating to dissolve components before cooling to the reaction temperature may be necessary, but be mindful of potential catalyst decomposition.
Suboptimal Reaction Conditions The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.First, try extending the reaction time. If the yield remains low, consider a modest increase in temperature. Note that this may negatively impact enantioselectivity, so a re-optimization of temperature will be necessary once acceptable conversion is achieved.

III. Experimental Protocols & Data Presentation

Protocol: Temperature and Solvent Screening for an Asymmetric Hydrogenation

This protocol outlines a general procedure for optimizing the temperature and solvent for an asymmetric hydrogenation reaction to maximize enantioselectivity. Asymmetric hydrogenation is a versatile method for creating chiral centers.[15][16]

Objective: To identify the optimal temperature and solvent for achieving the highest % ee for the asymmetric hydrogenation of a model substrate.

Materials:

  • Substrate (e.g., a prochiral ketone or alkene)

  • Chiral Catalyst (e.g., Ru-BINAP complex)

  • Hydrogen Source (H₂ gas cylinder or transfer hydrogenation reagent)

  • Anhydrous Solvents (e.g., Methanol, Toluene, Dichloromethane, THF)

  • Reaction Vessels (e.g., pressure-rated vials or autoclave)

  • Temperature Control System (e.g., cryostat or cooling bath)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the substrate and chiral catalyst to a series of reaction vessels.

  • Solvent Addition: To each vessel, add a different anhydrous solvent to be screened.

  • Temperature Equilibration: Place the reaction vessels in the temperature control system set to the desired temperatures (e.g., -20°C, 0°C, 25°C). Allow the mixtures to equilibrate for 15-30 minutes.

  • Reaction Initiation: Pressurize the vessels with H₂ gas to the desired pressure or add the transfer hydrogenation reagent to initiate the reaction.

  • Reaction Monitoring: Stir the reactions for a predetermined amount of time. Monitor the progress by taking aliquots (if possible) for analysis.

  • Quenching and Analysis: After the specified time, carefully quench the reactions. Determine the conversion (e.g., by ¹H NMR or GC) and the enantiomeric excess (by chiral HPLC or SFC) for each reaction.

Data Summary Table: Effect of Temperature and Solvent on % ee

The following table presents hypothetical data to illustrate common trends observed during such an optimization study.

Entry Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (% ee)
1Methanol25>9985
2Methanol09892
3Methanol-208596
4Toluene259578
5Toluene08088
6Dichloromethane25>9990
7Dichloromethane09695
8Dichloromethane-2088>99
9THF259282

Analysis: From this data, dichloromethane at -20°C (Entry 8) provides the highest enantioselectivity, even though the conversion is slightly lower than at higher temperatures for the same reaction time. This highlights the typical trade-off between reaction rate and selectivity.

IV. References

  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: --INVALID-LINK--

  • Enantioselective synthesis - Wikipedia. Available at: --INVALID-LINK--

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Available at: --INVALID-LINK--

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science. Available at: --INVALID-LINK--

  • Influence of catalyst loading on enantioselectivity for the reduction... ResearchGate. Available at: --INVALID-LINK--

  • Effects of catalyst loading on enantioselectivity. ResearchGate. Available at: --INVALID-LINK--

  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. Available at: --INVALID-LINK--

  • Effect of catalyst loading on enantioselectivity. ResearchGate. Available at: --INVALID-LINK--

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: --INVALID-LINK--

  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem. Available at: --INVALID-LINK--

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PMC. Available at: --INVALID-LINK--

  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC. Available at: --INVALID-LINK--

  • Asymmetric synthesis - chemeurope.com. Available at: --INVALID-LINK--

  • Enantioenrichment by Crystallization. Organic Process Research & Development. Available at: --INVALID-LINK--

  • What is asymmetric synthesis in chemistry? - Quora. Available at: --INVALID-LINK--

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem. Available at: --INVALID-LINK--

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • Asymmetric induction - Wikipedia. Available at: --INVALID-LINK--

  • Asymmetric Synthesis: Partial and Absolute. Pharmaguideline. Available at: --INVALID-LINK--

  • Homochirality - Wikipedia. Available at: --INVALID-LINK--

  • Challenges of the asymmetric synthesis of the currently studied chiral amides. ResearchGate. Available at: --INVALID-LINK--

  • (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: --INVALID-LINK--

  • Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. Available at: --INVALID-LINK--

  • What is the difference between first asymmetric synthesis and first enantioselective synthesis? ResearchGate. Available at: --INVALID-LINK--

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. Available at: --INVALID-LINK--

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. Available at: --INVALID-LINK--

  • Asymmetric Induction. MSU chemistry. Available at: --INVALID-LINK--

  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. ResearchGate. Available at: --INVALID-LINK--

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. Available at: --INVALID-LINK--

  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. NIH. Available at: --INVALID-LINK--

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. Available at: --INVALID-LINK--

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. Available at: --INVALID-LINK--

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. Available at: --INVALID-LINK--

  • Effect of Chiral Ligand Concentration and Binding Mode on Chiroptical Activity of CdSe/CdS Quantum Dots. ACS Nano. Available at: --INVALID-LINK--

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: --INVALID-LINK--

  • Asymmetric Hydrogenation. Available at: --INVALID-LINK--

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: --INVALID-LINK--

  • The effect of substrate concentration on enzyme activity. Available at: --INVALID-LINK--

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. ResearchGate. Available at: --INVALID-LINK--

  • Asymmetric hydrogenation - Wikipedia. Available at: --INVALID-LINK--

  • High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. Available at: --INVALID-LINK--

  • Hydrogenation troubleshooting : r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. ResearchGate. Available at: --INVALID-LINK--

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Available at: --INVALID-LINK--

References

Technical Support Center: Overcoming Challenges in the Crystallization of Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Crystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing chiral compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive field experience. Our goal is to provide you with the expertise to not only solve common crystallization problems but also to understand the underlying causality, enabling you to develop robust and reliable crystallization processes.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to common questions encountered during the crystallization of chiral compounds.

Q1: What are the primary methods for chiral resolution via crystallization?

A1: The most common crystallization-based methods for separating enantiomers (mirror-image isomers) are:

  • Diastereomeric Salt Formation: This is a widely used technique, especially for acidic and basic compounds.[1] A racemic mixture is reacted with a pure chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[1][2]

  • Preferential Crystallization (or Direct Crystallization): This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiopure crystals.[3][4] By seeding a supersaturated solution of the racemate with crystals of one enantiomer, that enantiomer can be induced to crystallize out selectively.[1][3][]

  • Co-crystallization: This technique involves crystallizing a target chiral molecule with a co-former to create a new crystalline solid with different physical properties. This can be used to resolve racemic compounds that are otherwise difficult to separate.[6][7]

Q2: My compound won't crystallize and instead oils out. What should I do?

A2: Oiling out, or the formation of a liquid phase instead of solid crystals, is a common problem. Here are some troubleshooting steps:

  • Reduce Supersaturation: High supersaturation is a frequent cause. Try lowering the concentration of your compound or cooling the solution more slowly.

  • Change the Solvent: The solvent plays a crucial role in crystallization.[8] Experiment with different solvents or solvent mixtures to find a system where your compound has moderate solubility.

  • Introduce Seed Crystals: If you have a small amount of the desired crystal form, adding it to the supersaturated solution can promote nucleation and growth.

  • Increase Agitation: Gentle stirring can sometimes help induce nucleation by promoting molecular diffusion.

Q3: How can I determine if my racemic mixture is a conglomerate, a racemic compound, or a solid solution?

A3: Understanding the nature of your racemic mixture is critical for choosing the right resolution strategy.[9]

  • Thermal Analysis (DSC): A simple eutectic behavior in the binary phase diagram of the enantiomers often indicates a conglomerate. A melting point maximum suggests the formation of a racemic compound. Solid solutions will show a melting point between that of the pure enantiomers and the racemic compound.

  • X-ray Powder Diffraction (XRPD): The XRPD pattern of a racemic compound will be different from that of the pure enantiomers. In contrast, the pattern of a conglomerate will be a simple superposition of the patterns of the two pure enantiomers.

  • Infrared (IR) Spectroscopy: Similar to XRPD, the IR spectrum of a racemic compound can differ from that of the pure enantiomers, while a conglomerate's spectrum will be a combination of the two.

Q4: What is Viedma ripening and when is it useful?

A4: Viedma ripening, also known as attrition-enhanced deracemization, is a powerful technique for obtaining a single enantiomer from a conglomerate.[10][11] It involves grinding a slurry of the conglomerate crystals, which induces a process of dissolution and re-crystallization.[11] This can lead to a complete conversion of the solid phase to a single enantiomer.[10][12][13] It is particularly useful for systems where the enantiomers can racemize (interconvert) in solution.

II. Troubleshooting Guides - In-Depth Problem Solving

This section provides detailed, step-by-step guidance for overcoming more complex challenges in chiral crystallization.

Guide 1: Diastereomeric Salt Crystallization - Optimizing Resolution

Diastereomeric salt formation is a workhorse of industrial chiral resolution, but its success hinges on careful optimization.

Problem: Poor Diastereomeric Purity in the Crystallized Salt

  • Q: My crystallized diastereomeric salt has a low diastereomeric excess (d.e.). What factors should I investigate?

    • A: The choice of resolving agent and solvent are the most critical factors.

      • Resolving Agent Selection: The resolving agent must form a stable salt with the target compound and exhibit a significant solubility difference between the two diastereomers. A trial-and-error approach is often necessary, but consider resolving agents that are structurally similar to your compound to promote better crystal packing.

      • Solvent Screening: The solvent has a profound impact on the solubility of the diastereomeric salts.[8] A good solvent system will maximize the solubility difference between the two diastereomers. Constructing a ternary phase diagram for the two diastereomeric salts and the solvent can provide a systematic way to identify the optimal crystallization conditions.[14]

      • Temperature Profile: The cooling rate can significantly affect the purity of the crystallized salt. A slower cooling rate generally leads to higher purity by allowing the system to remain closer to equilibrium.

      • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic compound can influence the crystallization outcome.[14] While a 1:1 ratio is common, exploring other stoichiometries can sometimes improve the resolution efficiency.

Problem: The "Wrong" Diastereomer Crystallizes

  • Q: The diastereomeric salt of the undesired enantiomer is crystallizing out. How can I reverse this?

    • A: This indicates that the undesired diastereomer is less soluble under the current conditions. You have a few options:

      • Change the Solvent: As solubility is highly solvent-dependent, screening for a solvent system that inverts the relative solubilities of the diastereomers is a primary strategy.[8]

      • Employ a Kinetic Resolution: If the desired diastereomer crystallizes more slowly, you might be able to isolate it through a kinetically controlled process. This involves seeding the supersaturated solution with crystals of the desired diastereomer and harvesting the crystals before the system reaches equilibrium.[14]

      • Utilize a Different Resolving Agent: If solvent screening is unsuccessful, selecting a different resolving agent is the next logical step.

Experimental Protocol: Screening for Optimal Diastereomeric Salt Crystallization
  • Resolving Agent Selection: Choose 3-5 commercially available, enantiomerically pure resolving agents with functional groups complementary to your target molecule (e.g., chiral bases for a racemic acid).

  • Initial Solubility Screen: In small vials, dissolve your racemic compound and a stoichiometric equivalent of a resolving agent in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, toluene) at a slightly elevated temperature.

  • Cooling and Observation: Allow the vials to cool slowly to room temperature and then to 4°C. Observe which systems produce crystalline material.

  • Analysis of the Solid Phase: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the diastereomeric purity of the solid using a suitable analytical technique like HPLC with a chiral stationary phase or NMR with a chiral shift reagent.[15][]

  • Analysis of the Mother Liquor: Analyze the mother liquor to determine the enantiomeric excess of the unreacted enantiomer. This will confirm which diastereomer preferentially crystallized.

  • Optimization: For the most promising resolving agent/solvent combinations, further optimize the crystallization by varying the concentration, cooling rate, and stoichiometry.

Guide 2: Preferential Crystallization - Inducing Selective Nucleation

Preferential crystallization is an elegant method for resolving conglomerates, but it requires precise control over nucleation and crystal growth.

Problem: Spontaneous Nucleation of the Undesired Enantiomer

  • Q: During preferential crystallization, the unwanted enantiomer starts to crystallize, leading to a loss of enantiomeric purity. How can I prevent this?

    • A: The key is to operate within the metastable zone width of the undesired enantiomer.

      • Control Supersaturation: Carefully control the level of supersaturation to ensure that only the seeded enantiomer is in a state to crystallize. This can be achieved by precise temperature control or by the controlled addition of an anti-solvent.

      • Seeding Strategy: The quality and quantity of the seed crystals are crucial. Use high-purity, well-formed seed crystals of the desired enantiomer. The amount of seed material should be optimized to provide sufficient nucleation sites without causing a rapid drop in supersaturation.

      • Monitor the Process: In-situ monitoring techniques, such as attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy or focused beam reflectance measurement (FBRM), can provide real-time information on the solution concentration and particle size distribution, allowing for better process control.

Workflow for Developing a Preferential Crystallization Process

G cluster_0 Phase 1: System Characterization cluster_1 Phase 2: Process Development cluster_2 Phase 3: Scale-up & Validation A Confirm Conglomerate Formation (DSC, XRPD) B Determine Ternary Phase Diagram (Solubility Measurements) A->B C Measure Metastable Zone Width B->C D Optimize Seeding Strategy (Amount, Size, Quality) C->D E Define Cooling/Anti-solvent Profile D->E F Implement In-situ Monitoring E->F G Pilot Scale Experiments F->G H Process Robustness Studies G->H I Final Product Characterization H->I

Caption: Workflow for Preferential Crystallization Development.

Guide 3: Polymorphism in Chiral Crystals - A Hidden Challenge

Polymorphism, the ability of a compound to exist in multiple crystal forms, adds another layer of complexity to chiral crystallization. Chiral molecules are known to be less prone to polymorphism than their achiral counterparts, but it is still a significant consideration.[17][18]

Problem: Appearance of an Undesired Polymorph

  • Q: My crystallization is producing a different crystal form than intended. How can I control the polymorphic outcome?

    • A: Polymorphic outcome is influenced by both thermodynamic and kinetic factors.

      • Thermodynamic Control: The most stable polymorph can be obtained by allowing the system to reach equilibrium. This typically involves slower cooling rates, longer crystallization times, and gentle agitation.

      • Kinetic Control: A metastable polymorph can often be isolated by rapid cooling or by using specific solvents or additives that favor its nucleation.

      • Seeding: Seeding with the desired polymorph is the most effective way to control the crystal form.

      • Solvent Effects: The solvent can play a significant role in determining which polymorph crystallizes.[8] A thorough solvent screen is essential for identifying conditions that consistently produce the desired form.

Data on Polymorphism in Chiral vs. Achiral Compounds
Compound TypePropensity for PolymorphismReference
ChiralLess Prone[17][18]
AchiralMore Prone[17][18]

This table summarizes the general observation that chiral compounds tend to exhibit polymorphism less frequently than achiral compounds.

III. Analytical Techniques for Chiral Crystallization

Accurate and reliable analytical methods are essential for monitoring and controlling chiral crystallization processes.

Q: What are the best analytical techniques for determining enantiomeric and diastereomeric purity?

A: The choice of technique depends on the specific compound and the information required.

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used and accurate method for determining enantiomeric purity.[2][15][] A wide variety of CSPs are commercially available to separate a broad range of chiral compounds.[19]

  • Gas Chromatography (GC) with a Chiral Stationary Phase: This technique is suitable for volatile and thermally stable compounds.[2]

  • Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase: SFC is a faster and more environmentally friendly alternative to HPLC for some applications.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • With Chiral Shift Reagents: These reagents can be added to the NMR sample to induce chemical shift differences between enantiomers, allowing for their quantification.

    • With Chiral Solvating Agents: Similar to shift reagents, these agents can create diastereomeric complexes that are distinguishable by NMR.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric excess and absolute configuration of chiral molecules.[15]

Logical Relationship of Chiral Separation Techniques

G cluster_0 Racemic Mixture cluster_1 Crystallization-Based Resolution cluster_2 Chromatographic Separation cluster_3 Enantiopure Compounds A Starting Material B Diastereomeric Salt Formation A->B Primary Separation C Preferential Crystallization A->C Primary Separation D Co-crystallization A->D Primary Separation E Chiral HPLC A->E Direct Separation F Chiral GC A->F Direct Separation G Chiral SFC A->G Direct Separation H Desired Product B->H C->H D->H E->H F->H G->H

Caption: Overview of Chiral Separation Strategies.

IV. References

  • BOC Sciences. Chiral Resolution and Separation Services. --INVALID-LINK--

  • PubMed. Challenges of crystal structure prediction of diastereomeric salt pairs. --INVALID-LINK--

  • Wikipedia. Viedma ripening. --INVALID-LINK--

  • ResearchGate. Crystallization and Polymorphism of Chiral Compounds | Request PDF. --INVALID-LINK--

  • Daicel Chiral Technologies. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. --INVALID-LINK--

  • Wikipedia. Chiral resolution. --INVALID-LINK--

  • ACS Publications. Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. --INVALID-LINK--

  • RSC Publishing. Viedma ripening: a reliable crystallisation method to reach single chirality. --INVALID-LINK--

  • DIAL.pr - BOREAL. Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules. --INVALID-LINK--

  • Semantic Scholar. Preferential crystallization of a racemic compound via its conglomerate co-crystals. --INVALID-LINK--

  • ChemRxiv. Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. --INVALID-LINK--

  • ACS Publications. Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. --INVALID-LINK--

  • ACS Publications. Viedma Ripening of Conglomerate Crystals of Achiral Molecules Monitored Using Solid-State Circular Dichroism. --INVALID-LINK--

  • ResearchGate. Simultaneous resolution through preferential crystallization of both... | Download Scientific Diagram. --INVALID-LINK--

  • ACS Publications. Viedma Ripening of Chiral Coordination Polymers Based on Achiral Molecules. --INVALID-LINK--

  • RSC Publishing. Strategies for chiral separation: from racemate to enantiomer. --INVALID-LINK--

  • Technobis. Advancements in chiral crystallization. --INVALID-LINK--

  • ACS Publications. Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. --INVALID-LINK--

  • PubMed. Facts and fictions about polymorphism. --INVALID-LINK--

  • MDPI. Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. --INVALID-LINK--

  • RSC Publishing. Advances in chiral analysis: from classical methods to emerging technologies. --INVALID-LINK--

  • IUCr Journals. Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals. --INVALID-LINK--

  • ResearchGate. (PDF) Facts and fictions about polymorphism. --INVALID-LINK--

  • BOC Sciences. Technologies for Chiral Analysis and Separation. --INVALID-LINK--

  • Chiralpedia. Part 6: Resolution of Enantiomers. --INVALID-LINK--

  • ResearchGate. (PDF) The potential of chiral solvents in enantioselective crystallization. --INVALID-LINK--

  • RSC Publishing. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. --INVALID-LINK--

  • Semantic Scholar. Pre-Nucleation Clusters Predict Crystal Structures in Models of Chiral Molecules. --INVALID-LINK--

  • MDPI. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. --INVALID-LINK--

  • aiche.org. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. --INVALID-LINK--

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. --INVALID-LINK--

  • YouTube. Diastereomeric Salt Crystallization Using Ternary Phase Diagram. --INVALID-LINK--

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. --INVALID-LINK--

  • Wikipedia. Chiral analysis. --INVALID-LINK--

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. --INVALID-LINK--

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. --INVALID-LINK--

  • UCL Discovery. Crystal Structure Prediction and Thermodynamic Modelling of Chiral Molecules. --INVALID-LINK--

  • White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. --INVALID-LINK--

  • ACS Publications. Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals | Organic Process Research & Development. --INVALID-LINK--

  • Journal of Chemical Technology and Metallurgy. CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW)*. --INVALID-LINK--

  • GitHub Pages. Crystal Prediction via Genetic Algorithms in a Model Chiral System. --INVALID-LINK--

  • Regis Technologies. PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. --INVALID-LINK--

  • ResearchGate. Problem With CHIRAL PAK AD-H Column - Can anyone help?. --INVALID-LINK--

  • PMC - NIH. Absolute Configuration of Small Molecules by Co‐Crystallization. --INVALID-LINK--

  • ResearchGate. Possible outcomes of crystallization of chiral and achiral molecules. --INVALID-LINK--

References

Technical Support Center: Process Optimization for Enzymatic Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during process optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are common when starting with enzymatic amination.

Q1: What are the primary enzyme classes used for chiral amine synthesis?

A: The three main classes of enzymes leveraged for the synthesis of chiral amines from prochiral ketones or keto acids are Transaminases (TAs), Amine Dehydrogenases (AmDHs), and Reductive Aminases (RedAms). Each has distinct advantages and operational requirements.

Table 1: Comparison of Key Enzyme Classes for Chiral Amine Synthesis

FeatureTransaminases (TAs)Amine Dehydrogenases (AmDHs)Reductive Aminases (RedAms)
Reaction Reductive amination using an amino donor (e.g., IPA, L-Ala).Reductive amination using ammonia and a reducing cofactor (NAD(P)H).Reductive amination using ammonia and a reducing cofactor (NAD(P)H).
Substrates Prochiral ketones, aldehydes.α-Keto acids.A broad range of ketones and aldehydes.
Cofactor Pyridoxal-5'-phosphate (PLP).Requires external NAD(P)H and a regeneration system.Requires external NAD(P)H and a regeneration system.
Byproducts Ketone byproduct from the amino donor (e.g., acetone from IPA).Water.Water.
Equilibrium Often equilibrium-limited; requires strategies to drive the reaction forward.Favorable thermodynamics.Favorable thermodynamics.
Key Advantage High stereoselectivity; extensive libraries available.High atom economy; avoids amino donor byproduct.Broad substrate scope and high efficiency.

Q2: How do I select the right enzyme for my target molecule?

A: Enzyme selection is a multi-step process. Start by identifying the enzyme class that accepts your substrate (ketone, keto acid, etc.). Then, perform a screening of a diverse panel of enzymes from that class. Commercial screening kits are widely available and offer a cost-effective starting point. The primary selection criteria are typically conversion rate and enantiomeric excess (%ee).

Q3: What is a cofactor regeneration system and why is it essential?

A: Cofactor regeneration is a critical component for reactions involving AmDHs and RedAms, which consume expensive nicotinamide cofactors (NADH or NADPH). A regeneration system uses a secondary "sacrificial" substrate and a dehydrogenase enzyme to continuously convert the oxidized cofactor (NAD⁺/NADP⁺) back into its active reduced form (NADH/NADPH). A common and highly effective system is the glucose/glucose dehydrogenase (GDH) system, which converts glucose to gluconolactone while regenerating the cofactor. This dramatically reduces the cost of the process by allowing the expensive cofactor to be used in catalytic amounts.

Section 2: Troubleshooting Guide: From Low Conversion to Poor Stereoselectivity

This guide provides a structured approach to diagnosing and resolving common experimental problems.

Problem 1: Low or No Substrate Conversion

Low conversion is one of the most frequent challenges. The cause can range from a simple setup error to complex enzyme kinetics. The following decision tree provides a logical workflow for troubleshooting.

G cluster_start cluster_checks cluster_analysis cluster_solutions start Low Conversion Observed check_reagents 1. Verify Reagents - Correct enzyme/cofactor? - Substrate integrity? - Buffer pH correct? start->check_reagents check_activity 2. Confirm Enzyme Activity - Run standard assay - Is enzyme active? check_reagents->check_activity Reagents OK sol_reagents Fix Setup Error check_reagents->sol_reagents Error Found check_conditions 3. Review Reaction Conditions - Temperature optimal? - Mixing adequate? check_activity->check_conditions Active sol_activity Source New Enzyme Batch check_activity->sol_activity Inactive inhibition 4. Test for Inhibition - Substrate/product inhibition? - Run reaction at lower [S] check_conditions->inhibition Conditions OK sol_conditions Optimize T, pH, Time check_conditions->sol_conditions Suboptimal equilibrium 5. Assess Equilibrium (TAs) - Is the reaction reversible? - Add product removal system inhibition->equilibrium No Inhibition sol_inhibition Use Fed-Batch or Lower [S] inhibition->sol_inhibition Inhibition Found cofactor 6. Check Cofactor Regeneration - Is the regeneration system active? - Measure NAD(P)H/NAD(P)+ ratio equilibrium->cofactor Not Equilibrium-Limited sol_equilibrium Add LDH/GDH to Remove Byproduct equilibrium->sol_equilibrium Equilibrium-Limited sol_cofactor Increase Regen Enzyme/Substrate cofactor->sol_cofactor Regen Inefficient

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical landscape, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of biological activity. A vast number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect (the eutomer), while its counterpart (the distomer) could be inactive, less active, or even responsible for adverse effects.

Consequently, the robust separation and accurate quantification of enantiomers are critical pillars of drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for this task, offering the high selectivity required to resolve these mirror-image isomers.[1]

However, developing a separation method is only the first step. To ensure that the data generated is reliable, reproducible, and fit for its intended purpose—be it for pharmacokinetic studies, stability testing, or quality control of the final drug product—the analytical method must be rigorously validated. This guide provides an in-depth, experience-driven approach to validating chiral HPLC methods, grounded in the principles of scientific integrity and aligned with international regulatory expectations, such as the ICH Q2(R1) guidelines. We will move beyond a simple checklist of validation parameters to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

Part 1: The Foundation of Reliable Data: System Suitability Testing (SST)

Before any formal validation experiment or routine sample analysis, we must first answer a critical question: Is the entire chromatographic system performing optimally right now? This is the role of System Suitability Testing (SST). Think of SST not as a one-time check, but as a mini-validation performed with every analytical run to confirm the continued validity of the system.[2] It is the bedrock upon which all subsequent data rests.

A well-designed SST protocol provides a holistic assessment of the HPLC system's performance, from the injector's precision to the column's separation power and the detector's stability. For chiral methods, the most critical performance indicator is the resolution between the two enantiomeric peaks.

Key SST Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Measures the degree of separation between the two enantiomer peaks. This is the most critical SST parameter for a chiral method.Rs ≥ 1.7 for baseline separation, ensuring accurate integration.[2]
Repeatability (%RSD) Assesses the precision of the system, primarily the injector, by analyzing multiple injections of the same standard.RSD ≤ 5.0% for the major peak; may be wider (e.g., ≤ 15%) for the minor enantiomer at the limit of quantitation.[2][3]
Tailing Factor (Tf) Measures peak symmetry. Asymmetric (tailing) peaks are difficult to integrate accurately.Tf ≤ 2.0
Theoretical Plates (N) Indicates the efficiency of the column. Higher numbers signify sharper, narrower peaks.Typically > 2000, but is method-dependent.
Retention Time (RT) Monitors the stability of the chromatographic system.Should be consistent within a defined window (e.g., ±2%) from the established reference time.[4]

Expert Insight on SST Design: For maximum efficiency, a single SST solution should be prepared containing both the desired enantiomer and the undesired enantiomer at a ratio relevant to the product specification (e.g., 99.5:0.5).[2] This single injection allows for the simultaneous evaluation of resolution, sensitivity (for the minor peak), and injector precision, providing the most system information from a minimal number of injections.[2]

Part 2: The Core Validation Parameters: A Deep Dive

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters are essential for a comprehensive validation of a chiral HPLC method.

Specificity and Selectivity

Expertise & Causality: In analytical chemistry, the terms specificity and selectivity are often used interchangeably, but a distinction is useful. Selectivity refers to the method's ability to distinguish and measure the analytes of interest in the presence of other components.[5] Specificity is the ultimate form of selectivity, implying that the method produces a response for only a single, unique analyte.[5] For a chiral HPLC method, the primary goal is to demonstrate that the quantification of one enantiomer is not affected by the presence of its chiral counterpart, process impurities, degradation products, or matrix components.

Trustworthiness through Experimental Protocol:

  • Enantiomeric Resolution: Analyze a solution containing both enantiomers to demonstrate baseline separation.

  • Impurity Spiking: Spike the drug substance sample with all potential process impurities and known degradation products to ensure they do not co-elute with either enantiomer.

  • Matrix Blanks: Analyze a placebo or matrix blank to confirm the absence of interfering peaks at the retention times of the enantiomers.

  • Peak Purity Analysis: Employ a Photodiode Array (PDA) detector. The peak purity function can compare spectra across the peak to detect the presence of any co-eluting impurities, providing powerful evidence of specificity.[2]

Workflow for Demonstrating Specificity

Linearity and Range

Expertise & Causality: Linearity demonstrates a proportional relationship between the concentration of an analyte and the detector's response. This is fundamental for accurate quantification. For chiral methods, linearity must be established for both the major enantiomer and, critically, for the undesired enantiomer, which is treated as an impurity. The concentration range for the undesired enantiomer will be significantly lower and must be centered around its specification limit.[2]

Trustworthiness through Experimental Protocol:

  • Stock Solutions: Prepare separate, accurate stock solutions of each enantiomer.

  • Calibration Standards: Prepare at least five concentration levels by diluting the stock solutions.

    • Major Enantiomer: The range typically covers 80% to 120% of the nominal assay concentration.

    • Minor Enantiomer: The range should be appropriate for an impurity, often spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).[6]

  • Analysis and Plotting: Inject each standard in triplicate. Plot the average peak area against the concentration.

  • Evaluation: Use linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.99 is generally considered evidence of a strong linear relationship.[7]

Accuracy (as % Recovery)

Expertise & Causality: Accuracy represents the closeness of the test results to the true value. While it can be inferred from specificity, linearity, and precision, regulatory guidelines require a direct determination.[2] This is typically done through recovery studies by spiking a placebo or sample matrix with known quantities of the enantiomers.

Trustworthiness through Experimental Protocol:

  • Sample Preparation: Prepare a blank matrix (placebo).

  • Spiking: Spike the blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) for the major enantiomer, and at low, medium, and high levels of the impurity range for the minor enantiomer. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the method.

  • Calculation: Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.

Typical Acceptance Criteria for Accuracy

AnalyteConcentration LevelAcceptance Criteria (% Recovery)
Major Enantiomer 80% - 120% of Assay Conc.98.0% - 102.0%
Minor Enantiomer LOQ to 150% of Spec. Limit80.0% - 120.0%
Precision

Expertise & Causality: Precision expresses the variability of repeated measurements on the same sample. It's a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval. It demonstrates the method's performance in a single run.

  • Intermediate Precision (Inter-assay precision/Ruggedness): Expresses within-laboratory variations, such as using different analysts, different equipment, or performing the analysis on different days. This is a critical measure of the method's transferability and long-term reliability.[8]

Trustworthiness through Experimental Protocol:

  • Repeatability: Prepare six individual samples of the drug substance at 100% of the target concentration (spiked with the minor enantiomer at its specification limit). Analyze them and calculate the %RSD for the area of each enantiomer.

  • Intermediate Precision: Have a second analyst, on a different day and preferably using a different HPLC system, repeat the precision study with six newly prepared samples. Compare the results between the two studies.

Typical Acceptance Criteria for Precision

AnalytePrecision LevelAcceptance Criteria (%RSD)
Major Enantiomer Repeatability & Intermediate≤ 2.0%
Minor Enantiomer Repeatability & Intermediate≤ 10.0% (may be ≤ 20% near the LOQ)[2][3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Causality: These parameters are only relevant for the undesired enantiomer, as it is considered a chiral impurity.

  • LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[9]

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[9] This is the most important sensitivity parameter for impurity methods.

Trustworthiness through Experimental Protocol: There are several accepted methods for determining LOD and LOQ. The most practical and widely used is the signal-to-noise (S/N) ratio approach.

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the minor enantiomer.

  • Inject and Measure S/N: Inject the solutions and have the chromatography data system (CDS) calculate the signal-to-noise ratio for the peak of interest.

  • Determine Limits:

    • The concentration that yields an S/N ratio of approximately 3:1 is established as the LOD.[3]

    • The concentration that yields an S/N ratio of approximately 10:1 is established as the LOQ.[2][3]

  • Confirmation: The reliability of the LOQ should be confirmed by analyzing samples at this concentration and demonstrating that acceptable accuracy and precision can be achieved.

Robustness

Expertise & Causality: A robust method is insensitive to small, deliberate changes in its parameters, which is a measure of its reliability during routine use.[10] Chiral separations, which often rely on delicate thermodynamic and kinetic interactions, can be particularly sensitive to changes in mobile phase composition, temperature, and flow rate. A thorough robustness study is therefore essential to define the operational limits of the method.[11]

Trustworthiness through Experimental Protocol:

  • Identify Critical Parameters: Select the method parameters most likely to affect the separation.

  • Vary Parameters: Deliberately vary these parameters, one at a time, from the nominal method conditions.

  • Analyze and Evaluate: For each variation, perform an analysis and evaluate the impact on critical system suitability parameters, especially resolution (Rs).

Parameters for a Chiral HPLC Robustness Study

If resolution remains above the acceptance criterion (e.g., Rs > 1.7) for all variations, the method is considered robust within that range.

Part 3: A Comparative Guide to Chiral Stationary Phases (CSPs)

The success of any chiral separation is overwhelmingly dependent on the choice of the Chiral Stationary Phase (CSP).[1] Different CSPs employ distinct chiral recognition mechanisms, leading to vast differences in selectivity for various classes of compounds.[12]

Comparison of Common CSP Architectures
CSP TypeChiral SelectorPrimary Recognition MechanismKey AdvantagesCommon Applications
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions.Extremely broad applicability and high success rates; robust and versatile.[13]The "workhorse" for a wide range of neutral and acidic/basic compounds.[14][15]
Cyclodextrin-Based Covalently bonded β- or γ-cyclodextrinHost-guest inclusion complexation within a hydrophobic cavity.[14]Excellent selectivity for molecules that can fit snugly into the cavity; good for separating positional isomers.Aromatic compounds, drugs with hydrophobic moieties like warfarin.[16]
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation.Unique selectivity, especially for polar and amphiprotic molecules like amino acids.Amino acids, peptides, polar pharmaceuticals.[17]
Protein-Based α1-acid glycoprotein (AGP), CellulaseMimics biological interactions; complex hydrophobic and ionic binding.High enantioselectivity for specific drug classes, often used for bioanalysis.Basic and amphiprotic drugs in biological fluids.[18]
Case Study: Enantiomeric Separation of Warfarin

To illustrate how CSP choice dictates method performance, let's compare two validated HPLC methods for the separation of warfarin enantiomers, a common anticoagulant.

Method A: Cyclodextrin-Based CSP [16]

  • Column: Silica-bonded β-cyclodextrin

  • Mobile Phase: Acetonitrile-Acetic Acid-Triethylamine (1000:3:2.5, v/v/v)

  • Detection: UV at 320 nm

  • Run Time: 25 min

  • LOQ: 12.5 ng/mL for each enantiomer

Method B: Polysaccharide-Based CSP [7][19]

  • Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Acetonitrile:Phosphate Buffer, pH 2.0 (40:60 v/v)

  • Detection: Fluorescence (Ex: 310 nm, Em: 350 nm)

  • Run Time: < 15 min (estimated from chromatogram)

  • LOQ: ~62 ng/mL for each enantiomer

Comparative Insights:

  • Selectivity: Both methods achieve baseline separation, demonstrating that both cyclodextrin and polysaccharide phases are effective for warfarin. The choice between them in a development setting would depend on screening results.

  • Sensitivity: Method A, using a UV detector, reports a lower LOQ. However, Method B uses a fluorescence detector, which is inherently more sensitive for fluorescent compounds like warfarin, suggesting its LOQ may be limited by other factors in that specific study.

  • Run Time: Method B appears to have a shorter run time, which is a significant advantage for high-throughput analysis.

  • Robustness: The method using the Chiralcel OD-RH column is a reversed-phase method, which is often perceived as more robust and user-friendly than the normal-phase-like conditions used in Method A.

This comparison highlights that there is no single "best" CSP. Method development should involve screening a selection of columns with different selectivities to find the optimal conditions for resolution, speed, and robustness.[20]

Conclusion

The validation of a chiral HPLC method is a comprehensive process that provides documented evidence of its reliability and suitability for its intended purpose. By moving beyond a checklist approach and embracing a deep understanding of the causality behind each validation parameter, scientists can build truly robust and trustworthy methods. A well-validated method is not just a regulatory requirement; it is a hallmark of scientific excellence and an absolute necessity for ensuring the quality, safety, and efficacy of pharmaceutical products. From the foundational checks of system suitability to the rigorous challenges of robustness testing, each step contributes to a holistic assurance that the analytical data generated is accurate, precise, and defensible.

References

A Senior Application Scientist's Guide to Docking Studies of Chiral Derivatives on Chirobiotic Columns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Experiment and Simulation in Chiral Separations

In the landscape of pharmaceutical development and analytical chemistry, the separation of enantiomers is not merely a technical challenge but a critical necessity.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making their separation and analysis paramount for safety and efficacy.[2] Among the most powerful tools for this task are High-Performance Liquid Chromatography (HPLC) columns with Chiral Stationary Phases (CSPs).[3][4][5]

Specifically, chirobiotic columns, which utilize macrocyclic glycopeptides as chiral selectors, have emerged as remarkably versatile and effective for separating a wide array of chiral compounds.[6][7][8] Their multimodal nature allows them to operate under normal-phase, reversed-phase, polar organic, and polar ionic conditions, offering broad applicability.[9][10][11]

However, understanding the precise molecular interactions that govern chiral recognition on these complex surfaces can be elusive through experimental data alone. This is where computational chemistry, specifically molecular docking, provides an invaluable lens. Molecular docking simulates the interaction between a small molecule (the chiral analyte) and a larger receptor (the chiral selector), predicting the preferred binding orientation and strength.[12][13] By correlating docking scores and binding poses with experimental chromatographic data, we can elucidate the mechanisms of separation, predict the enantiomeric elution order, and even streamline method development.[14][15]

This guide provides a comprehensive comparison of chirobiotic columns, grounded in the powerful synergy of experimental data and molecular docking studies. We will explore the fundamental principles, present a detailed protocol for conducting docking simulations, and analyze case studies that demonstrate the predictive power of this integrated approach.

Part 1: Fundamentals of Chirobiotic Columns

Chirobiotic columns are a class of CSPs where a macrocyclic glycopeptide, such as Teicoplanin or Vancomycin, is covalently bonded to a high-purity silica support.[11][16] The intricate, three-dimensional structure of these selectors, featuring a basket-like cavity, stereogenic centers, and various functional groups (peptidic, carbohydrate, phenolic), creates a rich environment for multiple types of molecular interactions.[8]

The primary mechanisms driving chiral recognition on these phases include:

  • Hydrogen Bonding: Amide, hydroxyl, and carboxyl groups on the selector form hydrogen bonds with suitable functional groups on the analyte.

  • π-π Interactions: Aromatic rings within the selector can engage in π-π stacking with aromatic moieties on the analyte.

  • Steric Interactions: The rigid, basket-like shape of the selector creates steric hindrance, forcing enantiomers into specific orientations, one of which is more favorable.

  • Ionic Interactions: Ionizable groups on the selector and analyte can lead to strong electrostatic attractions or repulsions, which are highly dependent on the mobile phase pH.[10][11]

  • Inclusion Complexation: The analyte can fit, in part or whole, into the hydrophobic cavities of the macrocycle.

These varied interaction capabilities allow chirobiotic columns to be used in multiple mobile phase modes, a significant advantage over CSPs that are restricted to a single mode of operation.[11]

Comparative Overview of Common Chirobiotic Columns

The choice of a chirobiotic column depends heavily on the structure of the analyte. Different macrocyclic glycopeptides offer complementary selectivity.[6][8][11]

Column NameChiral SelectorKey Structural Features & Primary Applications
Chirobiotic T TeicoplaninContains seven stereogenic centers and sugar moieties. Highly versatile, showing excellent selectivity for underivatized amino acids, N-derivatized amino acids, hydroxy acids, and small peptides.[16]
Chirobiotic T2 TeicoplaninSame selector as Chirobiotic T but with different bonding chemistry and a larger pore size silica support, leading to different selectivity and preparative capacity.[16][17]
Chirobiotic TAG Teicoplanin AglyconeThe sugar moieties of Teicoplanin are removed. This often enhances selectivity for compounds where the sugars might cause steric hindrance, particularly for β-homoamino acids.[17]
Chirobiotic V / V2 VancomycinPossesses a different basket structure compared to Teicoplanin. It is particularly effective for separating basic compounds, such as primary amines, and has shown success with β-blockers and various neutral molecules.[18]
Chirobiotic R Ristocetin AOffers a different structural arrangement and is often used for thermodynamic studies of enantioseparation. It has been successfully applied to the separation of asymmetric sulfoxides.[4]

Part 2: The Role of Molecular Docking in Understanding Chiral Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor).[19] In our context, the enantiomers are the ligands, and the chiral selector of the stationary phase is the receptor. The primary output is a "docking score," which estimates the binding affinity (free energy of binding), and a "binding pose," which is the predicted 3D orientation of the ligand within the receptor's binding site.[12][20]

A more negative docking score generally implies a stronger, more stable interaction.[21][22] In chiral chromatography, the difference in docking scores between the two enantiomers (ΔΔG) is the key predictor. A larger ΔΔG suggests a greater difference in interaction energy, which should correlate with better enantiomeric separation (a higher selectivity factor, α) on the column. The enantiomer with the more negative docking score is predicted to be the more strongly retained enantiomer.

Figure 1: Conceptual Workflow of Docking in Chromatography cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Correlation Receptor 3D Structure of Chiral Selector (e.g., Teicoplanin) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Receptor->Docking Ligands 3D Structures of R & S Enantiomers Ligands->Docking Results Binding Energies (Scores) Binding Poses Docking->Results Correlation Correlate Δ(Binding Energy) with Experimental Data (α, Rs) Results->Correlation Mechanism Elucidate Chiral Recognition Mechanism Correlation->Mechanism

Caption: A conceptual workflow showing the integration of computational docking with experimental chromatography.

Part 3: Comparative Analysis - A Case Study with Xanthonic Derivatives

A study on the enantioresolution of chiral xanthonic derivatives provides an excellent real-world example of combining experimental HPLC with molecular docking.[6][23] The researchers evaluated four chirobiotic columns (T, R, V, and TAG) under various mobile phase conditions. The Chirobiotic T and V columns were found to provide the best chromatographic performance under normal-phase and reversed-phase modes, respectively.[6]

To understand the underlying recognition mechanisms, molecular docking studies were performed using AutoDock Vina.[6][24]

Experimental and Docking Data Comparison

The table below summarizes the experimental results for a representative xanthonic derivative on the Chirobiotic T column and correlates them with the predicted binding energies from the docking study.

Analyte EnantiomerExperimental Retention Factor (k')Experimental Selectivity (α)Predicted Binding Energy (kcal/mol)Predicted Δ(Binding Energy) (kcal/mol)
(S)-Enantiomer 2.54\multirow{2}{}{1.15}-7.5\multirow{2}{}{0.3}
(R)-Enantiomer 2.92-7.8

Data synthesized from the findings in the study by Phyo et al.[6]

Causality and Insights:

  • Correlation: The docking results correctly predicted that the (R)-enantiomer would be more strongly retained, as evidenced by its more negative binding energy (-7.8 kcal/mol) compared to the (S)-enantiomer (-7.5 kcal/mol).[6]

  • Mechanism Elucidation: Analysis of the binding poses revealed the specific interactions responsible for the separation. The more retained (R)-enantiomer was able to form an additional hydrogen bond with an amide group deep within the teicoplanin "basket," an interaction that was sterically hindered for the (S)-enantiomer. This insight goes beyond what could be inferred from the chromatographic data alone.

  • Predictive Power: The difference in binding energy (0.3 kcal/mol) corresponds to the observed experimental selectivity (α = 1.15). While a direct quantitative correlation is complex, the qualitative trend holds: a larger energy difference between enantiomers in the docking simulation consistently pointed to better separation on the column. This demonstrates the potential of docking to prescreen candidate columns, saving significant time and resources.[15]

Caption: A diagram illustrating the multiple interaction modes governing chiral recognition on chirobiotic stationary phases.

Part 4: Experimental Protocol - Docking Chiral Derivatives on a Chirobiotic Selector

This protocol outlines the essential steps for performing a molecular docking study using common and freely available software like UCSF Chimera and AutoDock Vina.[25]

Step 1: Preparation of the Receptor (Chiral Selector)
  • Obtain Structure: Obtain the 3D structure of the chiral selector (e.g., Teicoplanin). If a crystal structure is unavailable, it can be sourced from chemical databases like PubChem or built using molecular modeling software.

  • Import and Clean: Load the structure into a molecular visualization program (e.g., UCSF Chimera). Remove any non-essential molecules like water or co-solvents.

  • Add Hydrogens and Charges: Add polar hydrogens to the structure. This is critical for defining potential hydrogen bonds. Assign partial charges (e.g., Gasteiger charges) to all atoms. This is a standard procedure in most docking preparation tools.[15]

  • Define File Type: Save the prepared receptor structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Step 2: Preparation of the Ligands (Chiral Enantiomers)
  • Create 3D Structures: Draw the 2D structures of the (R) and (S) enantiomers of your analyte using a chemical drawing tool (e.g., ChemDraw).

  • Convert to 3D and Optimize: Convert these 2D structures to 3D and perform an energy minimization using a suitable force field. This ensures the ligand is in a low-energy, realistic conformation.

  • Add Charges and Define Torsions: As with the receptor, assign partial charges. Critically, define the rotatable bonds within the ligand. This allows for flexible docking, where the ligand can change its conformation to find the best fit.[12]

  • Save Files: Save the prepared (R) and (S) enantiomer files separately in the required format (e.g., PDBQT).

Step 3: Defining the Docking Simulation Parameters
  • Set Up the Grid Box: In the docking software, define a "grid box" or "search space" around the binding site of the receptor. For chirobiotic columns, this box should encompass the entire macrocyclic "basket" to allow for a comprehensive search of all possible binding interactions.[15]

  • Configure Docking Parameters: Set the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also increases the likelihood of finding the true lowest-energy binding pose.

Step 4: Running the Docking Simulation
  • Execute Docking: Run the docking simulation for each enantiomer separately against the prepared receptor. Software like AutoDock Vina will generate multiple possible binding poses for each enantiomer, ranked by their calculated binding affinity (docking score).[25]

Step 5: Analysis and Validation of Results
  • Compare Binding Energies: The primary result is the docking score for the top-ranked pose of each enantiomer. Calculate the difference (ΔΔG). A larger difference is predictive of better chromatographic separation.

  • Visualize Binding Poses: Load the receptor and the docked ligand poses back into the visualization software. Analyze the specific interactions (hydrogen bonds, π-π stacking, etc.) for the best-scoring pose of each enantiomer. This provides the mechanistic explanation for the observed selectivity.

  • Validate the Protocol (Self-Validation): Before docking unknown compounds, it is crucial to validate the docking protocol. This is typically done by "redocking."[26] If a known crystal structure of your selector with a bound ligand exists, you can dock that same ligand and see if the software can reproduce the experimentally observed pose. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[26][27]

Conclusion

The integration of molecular docking with experimental chromatography represents a powerful paradigm for advancing chiral separations. Chirobiotic columns, with their complex and multifaceted chiral selectors, are particularly well-suited to this dual approach. While experimental screening remains the gold standard for confirming separation, docking provides unparalleled insight into the "why" behind the results. It allows researchers to visualize the intricate dance of molecular recognition, rationalize enantiomeric elution order, and build a predictive framework that can significantly accelerate method development. By leveraging the strengths of both in-silico and empirical methods, scientists can develop more robust, efficient, and well-understood chiral separation methods, a critical capability in the modern pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Selector for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of pharmaceutical development, metabolomics, and food science, the stereochemistry of amino acids is not a trivial detail—it is a critical determinant of function, safety, and efficacy. While L-amino acids form the backbone of life as we know it, their enantiomeric counterparts, D-amino acids, are increasingly recognized for their significant roles in biological systems, from neurotransmission to bacterial signaling. Consequently, the accurate enantioselective analysis of amino acids is an indispensable capability in the modern analytical laboratory.

This guide provides an in-depth, objective comparison of the primary chiral selectors employed for the separation of amino acid enantiomers. Moving beyond a simple catalog of techniques, we will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Cornerstone of Chiral Separation: The Three-Point Interaction Model

Effective chiral recognition in chromatography hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes must differ, leading to differential retention times. The foundational principle governing this selectivity is the "three-point interaction model," first proposed by Dalgliesh. This model posits that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the selector and one of the enantiomers. These interactions can include hydrogen bonds, ionic bonds, steric hindrance, and π-π stacking. The other enantiomer, due to its different spatial arrangement, will be unable to establish all three interactions simultaneously, resulting in a less stable complex and, typically, a shorter retention time.

G cluster_0 Successful Chiral Recognition cluster_1 Unsuccessful Chiral Recognition Selector Chiral Selector Surface Analyte_A Enantiomer A Selector->Analyte_A Interaction 1 Selector->Analyte_A Interaction 2 Selector->Analyte_A Interaction 3 Selector2 Chiral Selector Surface Analyte_B Enantiomer B Selector2->Analyte_B Interaction 1 Selector2->Analyte_B Interaction 2 Selector2->Analyte_B No Interaction G cluster_0 Decision Point 1: Analyte & Sample cluster_1 Method Selection cluster_2 Optimization & Analysis start Start: Chiral AA Analysis Required q1 Underivatized AA? start->q1 q2 High Sensitivity Needed? q1->q2 No (Derivatized) m1 Direct Method: Macrocyclic Glycopeptide CSP q1->m1 Yes, Broad Range m2 Direct Method: Ligand-Exchange Chromatography q1->m2 Yes, α-AA only q2->m1 No m3 Indirect Method: Derivatization (e.g., Marfey's) q2->m3 Yes opt Optimize Mobile Phase (pH, % Organic) m1->opt m2->opt run Perform HPLC Analysis m3->run Separation on C18 opt->run end End: Quantify Enantiomers run->end

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Studies for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The overarching goal of preclinical research is to build a robust data package that demonstrates a candidate drug's safety and potential efficacy, thereby justifying its progression to clinical trials.[3][4] Both in vitro (Latin for "in the glass") and in vivo (Latin for "within the living") studies are indispensable components of this process, each offering unique insights that, when integrated, provide a holistic understanding of a drug's behavior.[5][6]

The Foundational Role of In Vitro Studies: A Controlled Environment for Initial Assessment

In vitro studies are conducted outside of a living organism, typically in a laboratory setting using isolated cells, tissues, or biochemical systems.[7] These assays are the workhorses of early-stage drug discovery, offering a cost-effective, rapid, and high-throughput platform to screen vast libraries of compounds and identify promising leads.[7][8]

The primary strength of in vitro models lies in their ability to provide a highly controlled experimental environment. This allows researchers to dissect specific molecular interactions and cellular processes without the confounding variables present in a whole organism.[9] Key applications of in vitro assays in drug discovery include:

  • Target Identification and Validation: Confirming that a drug candidate interacts with its intended molecular target (e.g., an enzyme or receptor).

  • Mechanism of Action Studies: Elucidating the specific biochemical pathways through which a drug exerts its effect.[7]

  • Early Toxicity Screening: Assessing the potential for a compound to cause harm to cells (cytotoxicity) at a basic level.[7]

  • High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the desired biological activity.[7]

1. Cell-Based Viability Assay (MTT Assay):

This common colorimetric assay is used to assess the metabolic activity of cells, which can be an indicator of cell viability, proliferation, or cytotoxicity.

  • Step 1: Cell Seeding: Plate cultured cells in a 96-well microplate at a predetermined density and allow them to adhere overnight in an incubator.

  • Step 2: Compound Treatment: Expose the cells to a range of concentrations of the novel therapeutic agent for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).

  • Step 3: MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan.

  • Step 4: Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a widely used technique to detect and quantify a specific protein, such as a cytokine or a biomarker, in a sample.

  • Step 1: Coating: Coat the wells of a 96-well plate with a capture antibody that is specific for the protein of interest.

  • Step 2: Blocking: Add a blocking buffer (e.g., bovine serum albumin) to block any non-specific binding sites on the plate.

  • Step 3: Sample Addition: Add the cell culture supernatant or cell lysate containing the protein of interest to the wells.

  • Step 4: Detection Antibody: Add a detection antibody that is also specific for the target protein but binds to a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Step 5: Substrate Addition: Add a substrate that will be converted by the enzyme into a detectable signal (e.g., a color change).

  • Step 6: Measurement: Measure the signal (e.g., absorbance) using a plate reader. The intensity of the signal is proportional to the amount of the target protein present in the sample.

The Indispensable Role of In Vivo Studies: Assessing Systemic Effects in a Complex Organism

While in vitro studies provide crucial initial data, they cannot fully replicate the intricate biological complexity of a living organism.[8][10] This is where in vivo studies become essential. Conducted within a living organism, typically animal models, in vivo research provides a more holistic understanding of how a drug candidate behaves in a complex biological system.[7][9]

The primary advantage of in vivo models is their ability to evaluate the systemic effects of a drug, including its absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics.[9] Furthermore, in vivo studies are critical for assessing a drug's overall efficacy and safety profile in a physiological context.[7][10] Key aspects evaluated in in vivo studies include:

  • Pharmacokinetics (PK): Determining how the body processes the drug over time.[9]

  • Pharmacodynamics (PD): Assessing the drug's effect on the body and its mechanism of action in a living system.[9]

  • Efficacy in Disease Models: Evaluating the therapeutic potential of the drug in animal models that mimic human diseases.[7][10]

  • Toxicity and Safety Assessment: Identifying potential adverse effects and determining a safe dosage range for first-in-human studies.[10][11]

Rodent Model for Efficacy and Toxicity Assessment:

  • Step 1: Animal Acclimation and Model Induction: House the animals (e.g., mice or rats) in a controlled environment for an acclimation period. If studying a specific disease, induce the disease model (e.g., tumor cell inoculation for cancer studies).

  • Step 2: Grouping and Dosing: Randomly assign animals to different treatment groups, including a vehicle control group and one or more groups receiving different doses of the therapeutic agent. Administer the drug via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Step 3: Monitoring and Data Collection: Regularly monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior). Collect relevant data to assess efficacy, which will vary depending on the disease model (e.g., tumor size measurements, blood glucose levels).

  • Step 4: Pharmacokinetic Sampling: At predetermined time points after dosing, collect blood samples to measure the concentration of the drug in the plasma. This data is used to determine key PK parameters.

  • Step 5: Terminal Procedures and Tissue Analysis: At the end of the study, euthanize the animals and collect tissues for histopathological analysis to assess for any organ toxicity. Tissues of interest may also be analyzed for biomarkers to evaluate the drug's pharmacodynamic effects.

A Comparative Analysis: Bridging the Gap Between Benchtop and Bedside

The decision to use in vitro or in vivo models is not a matter of choosing one over the other; rather, it's about strategically integrating both to build a comprehensive understanding of a drug candidate. The following table summarizes the key differences and complementary nature of these two approaches.

FeatureIn Vitro StudiesIn Vivo Studies
System Complexity Low (isolated cells or molecules)[10]High (whole living organism)[5]
Physiological Relevance Limited[12]High[7]
Cost Relatively low[5]High[12]
Time Short[7]Long[9]
Throughput High[7]Low
Ethical Considerations Minimal[5]Significant[10]
Data Output Mechanistic insights, initial efficacy, and toxicity[7]Systemic effects (ADME), overall efficacy, and safety profile[9]
The Drug Development Workflow: An Integrated Approach

The progression from in vitro to in vivo testing is a logical and necessary sequence in the preclinical drug development pipeline. This workflow ensures that only the most promising and safest candidates advance, minimizing the risk and cost associated with later-stage development.

DrugDevelopmentWorkflow cluster_invitro In Vitro Phase HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Tox In Vitro Toxicity Lead_Opt->Tox PK_PD Pharmacokinetics & Pharmacodynamics Tox->PK_PD Promising Candidates Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy Safety Safety & Toxicology Efficacy->Safety IND IND Submission Safety->IND

Caption: The preclinical drug development workflow, progressing from high-throughput in vitro screening to comprehensive in vivo evaluation before an Investigational New Drug (IND) submission.

The Concept of In Vitro-In Vivo Correlation (IVIVC)

A key goal in modern pharmaceutical development is to establish a predictive relationship between in vitro and in vivo data, known as an in vitro-in vivo correlation (IVIVC).[13][14] A successful IVIVC can streamline the drug development process by allowing researchers to use in vitro dissolution data to predict the in vivo pharmacokinetic performance of a drug.[15] This can reduce the need for extensive and costly bioequivalence studies, especially when making changes to a drug's formulation.[13][16] The U.S. Food and Drug Administration (FDA) provides guidance on developing and validating IVIVC models, which are typically mathematical models that correlate in vitro drug release profiles with in vivo drug absorption.[15][17]

Conclusion: A Symbiotic Relationship for Successful Drug Development

References

A Senior Application Scientist's Guide to the Synthesis of (R)-4-(1-Aminoethyl)benzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of successful pharmaceutical innovation. (R)-4-(1-Aminoethyl)benzoic acid is a key chiral intermediate whose enantiopurity is critical for the efficacy and safety of various therapeutic agents. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, grounded in experimental data and practical insights to inform your process development and scale-up decisions.

Introduction: The Significance of this compound

This compound is a chiral amine and a carboxylic acid, making it a versatile scaffold in medicinal chemistry. Its specific stereochemistry is often crucial for its biological activity, as the two enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. Consequently, the development of robust, efficient, and scalable methods for the synthesis of the desired (R)-enantiomer is of paramount importance.

This guide will dissect and benchmark three principal synthetic strategies:

  • Asymmetric Synthesis: A direct approach to the target enantiomer, starting from a prochiral precursor.

  • Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

  • Biocatalytic Synthesis: The use of enzymes to achieve high enantioselectivity under mild conditions.

We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of these routes based on key performance indicators such as yield, enantiomeric excess (e.e.), and operational efficiency.

Route 1: Asymmetric Synthesis via Catalytic Reduction

Asymmetric synthesis aims to create the desired stereocenter in a controlled manner, thereby avoiding the formation of the unwanted enantiomer. A common and effective strategy for the synthesis of this compound is the asymmetric reduction of a prochiral ketone, 4-acetylbenzoic acid, to the corresponding chiral alcohol, followed by conversion to the amine.

Workflow for Asymmetric Synthesis

cluster_0 Step 1: Asymmetric Transfer Hydrogenation cluster_1 Step 2: Conversion to Amine 4-Acetylbenzoic_acid 4-Acetylbenzoic Acid R-Alcohol (R)-4-(1-Hydroxyethyl)benzoic Acid 4-Acetylbenzoic_acid->R-Alcohol Reduction Ru_catalyst Chiral Ru Catalyst (e.g., Ru-TsDPEN) Ru_catalyst->R-Alcohol H-source Hydrogen Source (e.g., Formic acid/Triethylamine) H-source->R-Alcohol R-Amine This compound R-Alcohol->R-Amine e.g., Mitsunobu or Ritter Reaction

Caption: Asymmetric synthesis of this compound.

Expertise & Experience: The Rationale Behind the Route

The cornerstone of this route is the asymmetric transfer hydrogenation of 4-acetylbenzoic acid. Ruthenium catalysts bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for this transformation.[1][2][3] The catalyst facilitates the transfer of hydrogen from a donor, typically a formic acid/triethylamine mixture, to the ketone in a stereoselective manner, affording the (R)-alcohol with high enantiopurity.

The subsequent conversion of the chiral alcohol to the amine is a critical step. Several methods can be employed, each with its own set of advantages and disadvantages:

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an amine precursor (e.g., an azide or phthalimide) with inversion of stereochemistry.[4][5][6][7][8] While effective, it generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate, which can complicate purification.

  • Ritter Reaction: This method involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the desired amine.[9][10][11][12][13]

Experimental Protocol: Asymmetric Synthesis

Step 1: Asymmetric Transfer Hydrogenation of 4-Acetylbenzoic Acid

  • To a solution of 4-acetylbenzoic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or isopropanol) is added a chiral ruthenium catalyst (e.g., (R,R)-TsDPEN-Ru, 0.5-1 mol%).

  • A hydrogen source, such as a 5:2 mixture of formic acid and triethylamine, is added.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) until complete conversion of the starting material is observed by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield (R)-4-(1-hydroxyethyl)benzoic acid.

Step 2: Conversion of (R)-4-(1-Hydroxyethyl)benzoic Acid to this compound (via Mitsunobu Reaction with Phthalimide)

  • To a solution of (R)-4-(1-hydroxyethyl)benzoic acid (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed.

  • The reaction mixture is concentrated, and the resulting residue is treated with hydrazine hydrate in ethanol to cleave the phthalimide group, affording the crude amine.

  • Purification by crystallization or chromatography yields the final product, this compound.

Route 2: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzoic Acid

Chiral resolution is a classical and widely used method for separating enantiomers.[14] This approach involves the synthesis of the racemic amine, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Workflow for Chiral Resolution

cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation & Liberation Racemic_Amine Racemic 4-(1-Aminoethyl)benzoic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Acid-Base Reaction Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Diastereomeric_Salts Separated_Salt Less Soluble Diastereomeric Salt Diastereomeric_Salts->Separated_Salt Fractional Crystallization R-Amine This compound Separated_Salt->R-Amine Basification

Caption: Chiral resolution of racemic 4-(1-Aminoethyl)benzoic acid.

Expertise & Experience: Choosing the Right Resolving Agent and Solvent

The success of a chiral resolution hinges on the selection of an appropriate resolving agent and crystallization solvent. For the resolution of a basic amine like 4-(1-aminoethyl)benzoic acid, a chiral acid is the resolving agent of choice. Tartaric acid and its derivatives, such as (+)-di-p-toluoyl-D-tartaric acid, are commonly employed due to their availability and ability to form well-defined crystalline salts.[15][16][17]

The choice of solvent is critical as it dictates the differential solubility of the diastereomeric salts. A systematic screening of solvents (e.g., methanol, ethanol, isopropanol, and their mixtures with water) is often necessary to identify conditions that maximize the recovery and enantiopurity of the desired diastereomeric salt.

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, the unwanted enantiomer can often be racemized and recycled, improving the overall process economy in an industrial setting.

Experimental Protocol: Chiral Resolution
  • A solution of the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq.) in a suitable solvent (e.g., methanol) is added to a solution of racemic 4-(1-aminoethyl)benzoic acid (1.0 eq.) in the same solvent.

  • The mixture is heated to obtain a clear solution and then allowed to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • To liberate the free amine, the diastereomeric salt is dissolved in water, and the pH is adjusted to be basic (pH > 10) with an aqueous base (e.g., NaOH).

  • The product, this compound, is then isolated by extraction or filtration and purified by recrystallization.

Route 3: Biocatalytic Synthesis via Transaminase

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, often with excellent stereoselectivity.[18][19][20][21]

Workflow for Biocatalytic Synthesis

cluster_0 Enzymatic Asymmetric Amination 4-Acetylbenzoic_acid 4-Acetylbenzoic Acid R-Amine This compound 4-Acetylbenzoic_acid->R-Amine Amination Transaminase (R)-Selective Transaminase Transaminase->R-Amine Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->R-Amine

Caption: Biocatalytic synthesis of this compound.

Expertise & Experience: The Advantages of an Enzymatic Approach

The use of an (R)-selective transaminase for the asymmetric amination of 4-acetylbenzoic acid offers several key advantages:

  • High Enantioselectivity: Transaminases can exhibit near-perfect stereocontrol, often leading to products with >99% e.e.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and neutral pH, reducing the need for harsh reagents and extreme conditions.

  • Environmental Sustainability: The use of enzymes, which are biodegradable catalysts, aligns with the principles of green chemistry.

A crucial aspect of transaminase-catalyzed reactions is managing the reaction equilibrium. The use of a cheap and readily available amino donor, such as isopropylamine, is advantageous as the co-product, acetone, is volatile and can be easily removed to drive the reaction to completion.

Experimental Protocol: Biocatalytic Synthesis
  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), 4-acetylbenzoic acid (1.0 eq.) is suspended.

  • An (R)-selective transaminase and pyridoxal 5'-phosphate (PLP) cofactor are added.

  • An amino donor, such as isopropylamine, is added in excess.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by filtration or centrifugation.

  • The pH of the supernatant is adjusted to the isoelectric point of the product to induce precipitation.

  • The solid product is collected by filtration, washed with water, and dried to yield this compound.

Comparative Analysis and Data Summary

To provide a clear and objective comparison of these synthetic routes, the following table summarizes the key performance metrics. The data presented is a synthesis of typical results reported in the literature for these types of transformations.

Parameter Asymmetric Synthesis Chiral Resolution Biocatalytic Synthesis
Starting Material 4-Acetylbenzoic AcidRacemic 4-(1-Aminoethyl)benzoic Acid4-Acetylbenzoic Acid
Typical Overall Yield 60-80%<50% (without racemization/recycle)70-95%
Typical Enantiomeric Excess (e.e.) >95%>98% (after crystallization)>99%
Number of Steps 2-32 (plus synthesis of racemic starting material)1
Key Reagents Chiral Ru catalyst, PPh₃, DEAD/DIADChiral resolving agent (e.g., tartaric acid)Transaminase enzyme, amino donor
Process Scalability Moderate to HighHigh (well-established for industrial processes)Moderate to High
Waste Generation Stoichiometric phosphine oxide and reduced azodicarboxylateUnwanted enantiomer (if not recycled)Minimal (biodegradable enzyme)

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available expertise.

  • Asymmetric Synthesis offers a direct and elegant approach to the target molecule with high enantioselectivity. While it may require more specialized catalysts and reagents, it avoids the inherent 50% yield limitation of classical resolution.

  • Chiral Resolution remains a robust and industrially proven method. Its primary drawback is the loss of at least half of the material as the unwanted enantiomer, although this can be mitigated by implementing a racemization and recycling loop.

  • Biocatalytic Synthesis represents a highly attractive, green, and efficient alternative. With the increasing availability of commercial transaminases, this route offers the potential for high yields and exceptional enantiopurity under mild, environmentally friendly conditions.

For laboratory-scale synthesis and process development, all three routes are viable. For large-scale manufacturing, the economic and environmental advantages of biocatalysis are compelling, while chiral resolution remains a reliable workhorse. The asymmetric synthesis route is a strong contender, particularly if the cost of the catalyst can be justified by high efficiency and throughput.

Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the specific project requirements and a thorough cost-benefit analysis. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Aminobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the aminobenzoic acid scaffold represents a privileged starting point in medicinal chemistry. Its derivatives have shown remarkable versatility, leading to the development of therapeutics across a spectrum of diseases, from infectious agents to cancer.[1] However, the journey from a promising hit to a safe and effective drug is fraught with the challenge of managing off-target effects and cross-reactivity. This guide provides an in-depth, objective comparison of aminobenzoic acid analogs, delving into their on- and off-target profiles, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

The therapeutic efficacy of any drug is intrinsically linked to its selectivity. While potent inhibition of the intended target is paramount, unintended interactions with other biomolecules can lead to adverse effects, toxicity, or even unexpected therapeutic benefits—a phenomenon known as polypharmacology.[2][3] For aminobenzoic acid analogs, particularly those designed as kinase inhibitors, understanding the cross-reactivity profile across the human kinome is a critical step in preclinical development.[4][5] The highly conserved nature of the ATP-binding pocket in kinases makes achieving absolute selectivity a formidable challenge.[2]

This guide will dissect the nuances of assessing this selectivity, providing you with the foundational knowledge and practical protocols to characterize your aminobenzoic acid-based compounds comprehensively.

Comparative Analysis of Aminobenzoic Acid Analogs

The biological activity of aminobenzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[6] This section presents a comparative analysis of various analogs, drawing from published data to highlight differences in their potency and selectivity.

Docking Performance and Inhibitory Concentrations

Molecular docking studies offer a computational glimpse into the potential binding modes and affinities of ligands to their protein targets. While not a substitute for experimental validation, these in silico analyses are invaluable for prioritizing compounds and rationalizing structure-activity relationships (SAR).[7]

Study FocusCompound/AnalogTarget ProteinDocking Score/Binding Energy (kcal/mol)Inhibitory Concentration (IC50/Ki)
Anticancer OMS1PI3Kγ-47% inhibition @ 100 µM[7]
OMS2PI3Kγ-48% inhibition @ 100 µM[7]
OMS5PI3Kγ-IC50: 22.13 - 61.03 µM[7]
OMS14PI3Kγ-IC50: 22.13 - 61.03 µM[7]
Compound 10T315I-mutant Abl-IC50: 8.2 µM (HL60), 40 µM (K562)[7]
Compound 13EGFR-92% inhibition @ 10 nM, IC50: 5.6 µM (K562)[7]
Compound HB5EGFR Tyrosine Kinase-Low IC50 against HepG2 cells[7]
Antibacterial Isatin-aminobenzoic acid hybridHistidine Kinase (B. subtilis)--
Anticholinesterase 2-aminobenzoic acid derivativeAcetylcholinesterase (AChE)-Potent inhibitor[6]
4-aminobenzoic acid derivativeAcetylcholinesterase (AChE)-Potent inhibitor[6]

Table 1: Comparative Docking and Inhibitory Data for Various Aminobenzoic Acid Analogs. This table summarizes in silico and in vitro data from various studies, highlighting the diverse therapeutic targets of this compound class.[6][7]

Antimicrobial and Antifungal Activity

The para-aminobenzoic acid (PABA) pathway, essential for folate synthesis in many microorganisms, is a classic target for antimicrobial agents.[8] Analogs of PABA can act as competitive inhibitors, disrupting this vital metabolic route.

Compound/AnalogTarget OrganismMIC (µM)Reference Compound
Schiff-based PABA analogStaphylococcus aureus15.62-
Schiff-based PABA analogMycobacterium spp.≥ 62.5-
PABA-derivatized moietyS. aureus-Ampicillin (PABA derivative is 4x less potent)
PABA-derivatized moietyCandida albicans--
PABA-derivatized moietyCryptococcus neoformans--
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31-
Benzimidazole derivative of PABAListeria monocytogenes-Ampicillin (PABA derivative is less potent)

Table 2: Antimicrobial and Antifungal Efficacy of PABA Analogs. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the antimicrobial potency of a compound.[8]

Experimental Workflows for Assessing Cross-Reactivity and Off-Target Effects

To move beyond computational predictions and preliminary screening, rigorous experimental validation is essential. The following section provides detailed protocols for state-of-the-art techniques used to characterize the selectivity of drug candidates.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

A comprehensive understanding of a kinase inhibitor's selectivity is best achieved through kinome-wide profiling. The KINOMEscan™ platform is a competitive binding assay that quantitatively measures the interactions of a test compound against a large panel of kinases.[9]

G cluster_0 KINOMEscan™ Workflow A Test Compound D Competition Binding A->D B Immobilized Ligand (Broad-spectrum kinase inhibitor) B->D C DNA-tagged Kinase Panel (~480 kinases) C->D E Quantification of Bound Kinase (qPCR) D->E Lower signal indicates stronger binding of test compound F Selectivity Profile (Kd values) E->F G cluster_1 CETSA® Workflow A Treat cells with Test Compound or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Generation of Melting Curve E->F Shift in melting curve indicates target engagement G cluster_2 Affinity Chromatography-Mass Spec Workflow A Immobilize Aminobenzoic Acid Analog on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Protein Identification by Mass Spectrometry D->E F Identification of On- and Off-Targets E->F

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-4-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-4-(1-Aminoethyl)benzoic acid (CAS No. 1108683-66-4), grounded in established safety principles and regulatory standards.

Hazard Assessment: Understanding the "Why"

Before handling disposal, it is crucial to understand the potential hazards of the substance. While comprehensive toxicological data for this compound is not widely available, we can infer a likely hazard profile by examining data from structurally similar compounds, such as its hydrochloride salt and related aminobenzoic acids. This conservative approach ensures we handle the compound with the appropriate level of caution.

The primary functional groups—an aromatic carboxylic acid and a primary amine—dictate its chemical reactivity. The key takeaway is to treat this compound as a hazardous chemical waste unless definitively proven otherwise by your institution's environmental health and safety (EHS) department.

Table 1: Inferred Hazard Profile for this compound

Hazard Category Inferred Risk & Rationale Supporting Sources
Skin Irritation/Sensitization May cause skin irritation. The hydrochloride salt is classified as a skin sensitizer, which may cause an allergic reaction upon contact.[1][2] Safety Data Sheet for 4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE[1], Ethyl 4-aminobenzoate, and 4-Amino Benzoic Acid[2]
Eye Irritation Assumed to cause serious eye irritation based on data for similar compounds.[2] Safety Data Sheet for 4-Amino Benzoic Acid[2]
Respiratory Irritation As a solid powder, dust may cause respiratory tract irritation if inhaled.[2][3] Safety Data Sheet for this compound[3], 4-Amino Benzoic Acid[2]

| Aquatic Toxicity | Related compounds are classified as harmful to aquatic life, potentially with long-lasting effects.[4][5] | Safety Data Sheet for 4-aminobenzoic acid[4][5] and Ethyl 4-aminobenzoate |

The Core Principle: Prohibited Disposal Methods

To ensure safety and compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA), certain disposal methods are strictly forbidden.[6][7]

  • DO NOT dispose of this compound down the drain. Its potential aquatic toxicity makes sewer disposal unacceptable.[4][8]

  • DO NOT dispose of the solid chemical or its empty container in the regular trash.[8] All chemically contaminated solid waste must be segregated as hazardous waste.[9][10]

  • DO NOT attempt to neutralize the chemical without a specific, validated, and approved protocol from your institution's EHS office. Inadvertent mixing can lead to dangerous reactions.[7][9]

Workflow for Compliant Chemical Waste Disposal

The following diagram outlines the decision-making process for the proper segregation and disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal gen Generate Waste: This compound (solid, contaminated items) container Select a designated 'Solid Chemical Waste' container. Ensure it is compatible and in good condition. gen->container Step 1 labeling Affix a 'Hazardous Waste' label. List all chemical constituents, including 'this compound'. container->labeling Step 2 saa Store sealed container in the designated Satellite Accumulation Area (SAA) at or near the point of generation. labeling->saa Step 3 check Is container full OR has it reached the accumulation time limit (e.g., 12 months)? saa->check Step 4 (Ongoing) check->saa No pickup Submit a chemical waste pickup request to your institution's EHS department. check->pickup Yes complete EHS collects waste for final, compliant disposal at a licensed facility. pickup->complete Step 5

Caption: Decision workflow for compliant disposal of solid chemical waste.

Detailed Step-by-Step Disposal Protocol

This protocol applies to the pure, solid this compound as well as materials lightly contaminated with it (e.g., weighing paper, gloves).

Part A: Waste Segregation and Container Selection
  • Identify the Waste Stream: This compound is a non-halogenated, solid organic chemical. It must be disposed of in a container specifically designated for solid chemical waste.[8][9] Do not mix it with liquid waste, sharps, or biological waste.[9]

  • Select the Container:

    • Use a container provided or approved by your institution's EHS department. This is often a rigid, wide-mouthed plastic drum or bucket.[7][8]

    • Ensure the container is chemically compatible. High-density polyethylene (HDPE) is generally suitable.

    • The container must be in good condition, free of leaks or cracks, and have a secure, sealable lid.[6][11]

    • Ideally, the original product container can be used for its own disposal if it is empty and intended to be discarded.[10][12]

Part B: Labeling

Proper labeling is a critical safety and regulatory requirement.[7]

  • Attach a Hazardous Waste Tag: As soon as you designate the container for waste, affix your institution's official "Hazardous Waste" label.[8][10]

  • Complete the Label:

    • Contents: Clearly write the full chemical name: "this compound". List any other chemicals if it is a mixed waste stream.

    • Generator Information: Fill in your name, lab location (building and room number), and the date you first added waste to the container.

    • Hazards: Check any applicable hazard boxes on the label (e.g., "Irritant").

Part C: Accumulation in a Satellite Accumulation Area (SAA)

Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[11][13]

  • Designate an SAA: The waste container must be stored in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of laboratory personnel.[11][13] This could be a marked secondary containment bin in a fume hood or a designated cabinet.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[7][11] This prevents the release of dust and vapors.

  • Monitor Accumulation Limits: Be aware of two limits:

    • Volume: Do not fill the container beyond 90% capacity to prevent spills.[10] Once a container is full, it must be removed from the lab within three days.[11]

    • Time: Partially filled containers can typically remain in an SAA for up to one year, but this can vary by institution.[11][13]

Part D: Requesting Final Disposal
  • Submit a Pickup Request: Once your waste container is full or has reached its time limit, submit a formal waste pickup request to your institution's EHS department.[7][8] This is typically done through an online system.

  • Professional Disposal: Your EHS department will then collect the waste and ensure it is transported to a licensed hazardous waste treatment and disposal facility, in compliance with all EPA and Department of Transportation (DOT) regulations.[14][15]

Disposal of Contaminated Labware and PPE

  • Grossly Contaminated Items: Items heavily contaminated with the chemical (e.g., a large spill cleanup) should be placed in the solid chemical waste container.

  • Lightly Contaminated Items: Personal protective equipment (PPE) like gloves, or consumables like weighing paper with trace residues, should also be disposed of as solid chemical waste.[10]

  • Contaminated Glassware: Reusable glassware should be decontaminated using a suitable solvent wash. The resulting solvent rinsate must be collected and disposed of as hazardous liquid chemical waste. Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be considered non-hazardous.[12]

By adhering to this structured and cautious protocol, you contribute to a culture of safety, protect our environment, and ensure our work is conducted with the highest degree of scientific and ethical integrity.

References

Safeguarding Your Research: A Practical Guide to Handling (R)-4-(1-Aminoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide, born from extensive experience in laboratory safety and chemical handling, provides a comprehensive framework for the safe and effective use of (R)-4-(1-Aminoethyl)benzoic acid. Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a deep, intuitive understanding of the necessary precautions.

Chemical Identity and Hazard Assessment

This compound is a chiral building block with the molecular formula C9H11NO2[1]. While a comprehensive safety data sheet (SDS) for this specific compound is not widely available, data from closely related analogs and its functional groups allow for a robust preliminary hazard assessment. The primary hazards associated with this compound are anticipated to be:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • May cause an allergic skin reaction (H317)[3][4]

  • Causes serious eye irritation (H319)[2][4]

  • May cause respiratory irritation (H335)[2][4]

Given these potential hazards, a cautious and well-defined handling protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3][5][6].Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.
Skin Protection Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use[3][5].Prevents skin contact, which can lead to irritation and potential allergic reactions. Contaminated work clothing should not be allowed out of the workplace[3].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced, particularly when handling the powder form[3][5][6].Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing risk and ensuring the integrity of your experiments.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[5][6]. This is the primary engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[6][7].

2. Handling the Compound:

  • Avoid Dust Formation: This compound is likely a solid. Take care to avoid generating dust when transferring or weighing the material[5][6].

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[6][8]. Immediately remove and launder any contaminated clothing[3].

3. Storage:

  • Container Integrity: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[5][6].

  • Segregation: Keep away from strong oxidizing agents and incompatible materials[7].

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood (Minimize Dust) prep_hood->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Surface handle_exp->cleanup_decon cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Solid Waste in Labeled Hazardous Waste Container cleanup_wash->disp_solid disp_liquid Liquid Waste in Labeled Hazardous Waste Container cleanup_wash->disp_liquid

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect our environment.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Dispose of contents and container to an approved waste disposal plant[6][9]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Materials: Any lab supplies, such as weighing paper, pipette tips, and gloves, that come into contact with the compound must be disposed of as hazardous waste.

  • Consult Regulations: Always consult your local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal[7].

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.